molecular formula C9H10N2O3 B189292 N,N-dimethyl-3-nitrobenzamide CAS No. 7291-02-3

N,N-dimethyl-3-nitrobenzamide

Cat. No.: B189292
CAS No.: 7291-02-3
M. Wt: 194.19 g/mol
InChI Key: DKWDGIRXGDSOST-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-nitrobenzamide is a nitro-substituted benzamide derivative with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is part of a class of nitroaromatic structures that are of significant interest in medicinal chemistry research, particularly for investigating new anti-inflammatory agents . Studies on related nitro benzamide derivatives have shown potential for in vitro anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages . The mechanism of action for such compounds may involve interaction with molecular targets like inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response . Researchers value this compound for exploring multifactorial therapeutic interventions in models of chronic inflammation. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWDGIRXGDSOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324387
Record name N,N-dimethyl-3-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-02-3
Record name 7291-02-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N,N-Dimethyl-3-Nitrobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N,N-dimethyl-3-nitrobenzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The document details the compound's core chemical identity, physicochemical properties, a robust synthetic protocol, and methods for analytical characterization. Furthermore, it explores the scientific rationale for its application in modern drug discovery, focusing on the established biological activity of the nitrobenzamide scaffold as an inhibitor of critical enzymes such as Poly(ADP-ribose) polymerase (PARP) and Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Core Chemical Identity and Physicochemical Properties

N,N-dimethyl-3-nitrobenzamide is a substituted aromatic amide. The presence of a nitro group (NO₂) at the meta-position of the benzene ring and two methyl groups on the amide nitrogen defines its unique chemical reactivity and physical characteristics. The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule and is often considered a pharmacophore in various bioactive compounds[1].

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: N,N-dimethyl-3-nitrobenzamide

  • Common Synonyms: 3-Nitro-N,N-dimethylbenzamide[2]

  • CAS Number: 7291-02-3

  • PubChem Compound ID (CID): 347759[2]

  • MDL Number: MFCD00466214

Molecular Formula and Structure

The empirical and molecular formula for N,N-dimethyl-3-nitrobenzamide is C₉H₁₀N₂O₃.[2]

Molecular Structure: The structure consists of a central benzene ring substituted with a nitro group at position 3 and a dimethylcarboxamide group at position 1.

Physicochemical Data Summary

The key quantitative properties of N,N-dimethyl-3-nitrobenzamide are summarized in the table below for quick reference.

PropertyValueSource
Molecular Weight 194.19 g/mol [2][3]
Physical Form Solid
Boiling Point 347.3 °C at 760 mmHg[4]
Density 1.24 g/cm³[4]
InChI Key DKWDGIRXGDSOST-UHFFFAOYSA-N
SMILES String CN(C)C(=O)C1=CC(=CC=C1)[O-]

Synthesis and Characterization

The synthesis of N,N-dimethyl-3-nitrobenzamide is most commonly and efficiently achieved via the acylation of dimethylamine with 3-nitrobenzoyl chloride. This standard organic transformation is reliable and scalable.

Rationale for Synthetic Pathway

The chosen pathway involves the reaction of an acid chloride with an amine, a fundamental and high-yielding method for amide bond formation. 3-Nitrobenzoyl chloride is a readily available starting material, typically prepared from 3-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction with dimethylamine is a nucleophilic acyl substitution. The high reactivity of the acid chloride and the nucleophilicity of dimethylamine drive the reaction to completion, often under mild conditions.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-3-Nitrobenzamide

Materials:

  • 3-Nitrobenzoyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: To the cooled solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of dimethylamine solution (1.1 eq). The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-nitrobenzoyl chloride) is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure N,N-dimethyl-3-nitrobenzamide.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Workup & Purification A 3-Nitrobenzoyl Chloride in DCM C Nucleophilic Acyl Substitution (0°C to Room Temp) A->C B Dimethylamine + Triethylamine B->C D Aqueous Workup (Wash with NaHCO₃, Brine) C->D E Drying & Solvent Removal D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: N,N-dimethyl-3-nitrobenzamide F->G DPR DPR (Decaprenylphosphoryl-D-ribose) Enzyme DprE1-DprE2 Complex DPR->Enzyme Substrate DPA DPA (Decaprenylphosphoryl-D-arabinose) Enzyme->DPA Catalysis AG_LAM Arabinogalactan & Lipoarabinomannan DPA->AG_LAM Biosynthesis CellWall Mycobacterial Cell Wall AG_LAM->CellWall Assembly Inhibitor Nitrobenzamide Inhibitors Inhibitor->Enzyme Inhibition

Sources

solubility of N,N-dimethyl-3-nitrobenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N,N-Dimethyl-3-Nitrobenzamide in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the intrinsic solubility of a compound is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. It governs everything from the feasibility of synthetic workups and purification to the ultimate bioavailability of a drug product.[1] An otherwise potent molecule can fail if it cannot be effectively dissolved and delivered to its biological target. This guide provides an in-depth technical exploration of the solubility profile of N,N-dimethyl-3-nitrobenzamide, a compound of interest in synthetic and medicinal chemistry. We will dissect its molecular characteristics, provide a robust, field-proven protocol for determining its thermodynamic solubility, and interpret the resulting data to empower researchers in their experimental design.

Physicochemical Profile of N,N-Dimethyl-3-Nitrobenzamide

To understand the solubility of a compound, we must first understand the molecule itself. N,N-dimethyl-3-nitrobenzamide is a substituted aromatic amide with the following key structural features:

  • Aromatic Benzene Ring: A nonpolar, hydrophobic core.

  • Amide Group (-C(O)N(CH₃)₂): A polar functional group. The tertiary nature of the amide (due to the two methyl groups on the nitrogen) means it cannot act as a hydrogen bond donor, but the carbonyl oxygen remains a strong hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Meta-Substitution Pattern: The nitro group is positioned at the 3-position relative to the amide group, influencing the overall electronic distribution and dipole moment of the molecule.

Based on this structure, N,N-dimethyl-3-nitrobenzamide can be classified as a polar organic compound. Its solubility will be dictated by a balance between the hydrophobic aromatic ring and the two highly polar functional groups. The principle of "like dissolves like" suggests it will exhibit preferential solubility in polar organic solvents over nonpolar ones. While its parent compound, N,N-dimethylbenzamide, is highly soluble in many organic solvents, the addition of the polar nitro group, as seen in 3-nitrobenzamide, tends to increase solubility in polar solvents.[2][3]

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₀N₂O₃Derived
Molecular Weight 194.19 g/mol Derived
Appearance Likely a crystalline solid (similar to 3-nitrobenzamide)[4][5]
Predicted Polarity HighInferred from structure
Hydrogen Bond Donors 0Inferred from structure
Hydrogen Bond Acceptors 3 (one carbonyl oxygen, two nitro oxygens)Inferred from structure

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, in the presence of excess solid.[6] It represents the true, stable solubility value and is the gold standard for physicochemical characterization. The most reliable method for its determination is the shake-flask method.[7][8]

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Phase 1: Sample Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess solid N,N-dimethyl-3-nitrobenzamide B Add precise volume of selected organic solvent A->B C Seal vials securely B->C D Incubate at constant temperature (e.g., 25°C) with agitation C->D E Monitor for equilibrium (typically 24-48 hours) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Prepare serial dilutions of the filtrate H->I J Analyze by validated HPLC-UV method I->J K Calculate concentration against a standard curve J->K

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

  • N,N-dimethyl-3-nitrobenzamide (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • 2 mL glass vials with screw caps and PTFE septa

  • Positive displacement pipette or calibrated glass syringes

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional)

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of N,N-dimethyl-3-nitrobenzamide (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact mass of the compound added.

    • Carefully add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. For some compounds and solvents, 48 hours may be necessary to ensure true equilibrium is reached.

    • Scientist's Note: It is crucial to confirm that equilibrium has been achieved. This can be validated by taking measurements at multiple time points (e.g., 24h, 36h, 48h). The solubility value should plateau when equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 30 minutes. Alternatively, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

    • Scientist's Note: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, minimizing analyte loss.[9] This step is critical for accuracy, especially with low-solubility compounds.

  • Quantification:

    • Prepare a stock solution of N,N-dimethyl-3-nitrobenzamide in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered sample solutions with the same solvent to bring their concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted samples using a validated HPLC-UV method. The detection wavelength should be set to the λ_max of the compound.

    • Construct a calibration curve by plotting UV absorbance versus concentration for the standards.

    • Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the final solubility in the original solvent.

Illustrative Solubility Data

The following table presents plausible, illustrative solubility data for N,N-dimethyl-3-nitrobenzamide in a range of organic solvents at 25 °C, based on its physicochemical properties.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Qualitative Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Very Soluble
N,N-Dimethylformamide (DMF)36.7> 200Very Soluble
Acetonitrile37.5~ 85Soluble
Acetone20.7~ 120Freely Soluble
Polar Protic Methanol32.7~ 50Soluble
Ethanol24.6~ 35Soluble
Isopropanol19.9~ 20Sparingly Soluble
Less Polar Ethyl Acetate6.0~ 45Soluble
Dichloromethane (DCM)9.1~ 70Soluble
Nonpolar Toluene2.4< 5Slightly Soluble
Hexane1.9< 0.1Very Slightly Soluble

Interpretation of Results: The data clearly aligns with the "like dissolves like" principle. The highest solubility is observed in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors and can effectively solvate the polar amide and nitro groups. Solubility in polar protic solvents like alcohols is also significant, though slightly lower, as the compound can only accept, not donate, hydrogen bonds. In less polar and nonpolar solvents, the energy required to break the solvent-solvent interactions and solvate the polar solute is less favorable, leading to significantly lower solubility.

High-Throughput Methods for Kinetic Solubility

In early-stage drug discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed.[9] These methods do not measure true thermodynamic equilibrium but rather the point at which a compound precipitates from a solution when added from a concentrated DMSO stock.

A common high-throughput technique is nephelometry , which measures the turbidity or cloudiness of a solution caused by precipitated particles.[1][10] In this assay, a serial dilution of the compound is made in an aqueous buffer or solvent system in a microplate. The solubility is determined as the concentration in the last clear well before precipitation is observed.[1] While faster, these kinetic values are generally higher than thermodynamic solubility and can be influenced by the rate of addition and mixing.

Conclusion

N,N-dimethyl-3-nitrobenzamide is a polar organic molecule with a solubility profile dominated by its polar amide and nitro functional groups. It exhibits high solubility in polar aprotic and protic organic solvents and poor solubility in nonpolar solvents. For definitive characterization in drug development, the gold-standard shake-flask method is recommended to determine its thermodynamic solubility. Understanding this solubility profile is paramount for researchers, enabling informed solvent selection for chemical synthesis, purification, formulation, and biological screening, thereby accelerating the path of discovery.

References

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYPQ2tmnih7zbrrSfB5XRON-35vnjXvt3uVHibHgh5F8-iOAjgEJifW8-XQyPVgE-VN7K04oZ_VY12qZn25Bzsxoj6AzlOjTmI9pTEBAkOl2bnYHlnJdWuVnNctdMd4ZutWO8RuaD-KmPRygF_ujDHWUQ=
  • Solubility of Things. (n.d.). 3-Nitrobenzamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFW4CF66UZxGbHYzrGirDatMZTSIgNFN-uzpIFPp4Z3EOGx08NXS-oTj1jA8kSq4WrEIk-81HRd6xiEx9ITD9hESy-6nFSTNBMtzsmy8afkcR7AK7EEyi6X0pygjIbOLHMFDBheg--036MbwSog==
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). N,3-dimethylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Journal of Chemical & Engineering Data. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

Sources

Technical Guide: Operational Safety and Handling of N,N-Dimethyl-3-Nitrobenzamide

[1]

Executive Summary

N,N-dimethyl-3-nitrobenzamide (CAS: 3816-66-2) is a critical intermediate used primarily in the synthesis of pharmaceutical agents, including histone deacetylase (HDAC) inhibitors and benzamide-based antitumor drugs.[1] While chemically stable under ambient conditions, the presence of the nitro group (

1

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide an operational framework for handling this compound. It focuses on the structure-activity relationship (SAR) of nitroaromatics, emphasizing thermal stability management during reduction reactions and protection against methemoglobinemia-inducing metabolites.[1]

Physicochemical & Hazard Profile

Chemical Identity & Properties

The compound features a benzene ring substituted at the meta position with a nitro group, relative to the dimethylamide functionality. This meta positioning influences both its electronic stability and its reactivity profile during nucleophilic aromatic substitution or reduction.

PropertyData / EstimateOperational Implication
CAS Number 3816-66-2Unique identifier for inventory tracking.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk.
Melting Point 80–85 °C (Approx.)Low melting point implies ease of melt during exotherms.
Solubility Soluble in DMSO, MeOH, DCMHigh solubility facilitates skin absorption via solvents.
Molecular Weight 194.19 g/mol -
Thermal Onset > 280 °C (Est.[1][2] Decomposition)Critical: Nitro compounds are energetic. Avoid bulk heating near onset.
Hazard Identification (GHS Standards)

While specific toxicological data for this isomer may be limited, it must be handled according to the hazard profile of the nitrobenzamide class :

  • Health Hazards:

    • H302: Harmful if swallowed.[3][4]

    • H315/H319: Causes skin and serious eye irritation.[5]

    • H373: May cause damage to organs (Blood/Liver) through prolonged exposure (Risk of Methemoglobinemia).

  • Physical Hazards:

    • Explosion Risk: Although not classified as an explosive Class 1, the nitro group possesses high decomposition energy. Violent decomposition may occur if heated under confinement or mixed with strong reducing agents (e.g., Hydrides, Boranes).

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

The primary risk driver is dust inhalation during weighing and thermal runaway during synthesis.

  • Containment: All solid handling must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure (balance enclosure).

  • Static Control: Use anti-static weighing boats and ground all equipment. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.

PPE Matrix

Standard nitrile gloves may offer insufficient protection against nitroaromatics dissolved in organic solvents.

PPE TypeSpecificationRationale
Gloves (Solid) Nitrile (Double gloved)Sufficient for dry powder handling.[1]
Gloves (Solution) Silver Shield / LaminateMandatory if dissolved in DCM or DMF. Nitro compounds penetrate nitrile rapidly in solution.
Respiratory N95 / P100 (if outside hood)Backup protection against dust particulates.
Eye/Face Chemical Goggles + Face ShieldRequired during reactor loading or high-temperature operations.[1]

Operational Protocols: Synthesis & Handling

The Critical Workflow: Catalytic Hydrogenation

The most common use of N,N-dimethyl-3-nitrobenzamide is its reduction to the corresponding aniline (3-amino-N,N-dimethylbenzamide).[1] This reaction is highly exothermic .

Causality Warning: The reaction involves Hydrogen gas (

  • The Risk: Rapid

    
     uptake generates significant heat.
    
  • The Consequence: If heat removal is slower than heat generation, the temperature rises.

  • The Failure Mode: High temperature accelerates the reaction (Arrhenius law) and can trigger the decomposition of the nitro-starting material, leading to a thermal runaway or vessel over-pressurization.

Protocol: Safe Hydrogenation Setup
  • Solvent Selection: Use Methanol or Ethanol. Avoid halogenated solvents which can poison catalysts or react exothermically with unstable intermediates.

  • Loading: Load the catalyst wet (under inert gas) to prevent sparking. Add the nitrobenzamide solution second.

  • Step-Wise Pressurization: Do not pressurize to final psi immediately. Introduce

    
     in increments to monitor the exotherm.
    
  • Temperature Limit: Maintain reaction temperature < 50 °C. Use an active cooling loop, not just a passive bath.

Visual Workflow: Reaction Safety Logic

The following diagram outlines the decision-making process for running a reduction reaction safely.

ReactionSafetyStartStart: Reduction PlanningDSC_CheckStep 1: DSC Analysis(Determine Onset Temp)Start->DSC_CheckCalc_EnergyStep 2: Calculate Max Adiabatic Temp RiseDSC_Check->Calc_EnergyDecisionIs Max Temp < (Onset Temp - 50°C)?Calc_Energy->DecisionSafe_RouteProceed with Active CoolingDecision->Safe_RouteYesUnsafe_RouteSTOP: Dilute or Change SolventDecision->Unsafe_RouteNoMonitorMonitor: H2 Uptake & Internal TempSafe_Route->MonitorQuenchEmergency Quench:Cut H2, Flood N2Monitor->QuenchIf Temp Spike > 10°C

Caption: Logic flow for assessing thermal risks before initiating catalytic hydrogenation of nitro compounds.

Storage & Stability

  • Segregation: Store away from strong bases, reducing agents (hydrides), and oxidizers.

  • Environment: Keep cool (below 25°C) and dry. Nitro compounds can degrade upon prolonged exposure to light; amber glass containers are recommended.

  • Shelf Life: Re-test purity via HPLC every 12 months. Look for the appearance of colored impurities (azo/azoxy coupling products), which indicate degradation.

Emergency Response & Waste Management

Spill Cleanup

Do NOT use metal dustpans or brushes. Friction on dry nitro compounds can theoretically initiate decomposition.

  • Isolate: Evacuate the immediate area (50 ft radius).

  • Dampen: Mist the powder with water or phlegmatizer (e.g., ethanol/water mix) to suppress dust.

  • Collect: Use anti-static plastic scoops and place in a conductive waste container.

First Aid (Methemoglobinemia)

Exposure to nitrobenzamides can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Signs: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.[1]

  • Action: Administer oxygen immediately. Medical professionals may treat with Methylene Blue if MetHb levels are critical.

Waste Disposal[1]
  • Stream: Incineration is the preferred method.

  • Warning: Do not mix with general organic waste if that waste contains strong acids or metal catalysts, as this can create a "time bomb" in the waste drum. Label specifically as "Nitro-organic Waste."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link]. (Used for analogue physicochemical properties).

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on nitro group thermal instability).
  • European Chemicals Agency (ECHA). C&L Inventory: 3-nitrobenzamide derivatives. Retrieved from [Link].

Methodological & Application

using N,N-dimethyl-3-nitrobenzamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3) serves as a critical "gateway intermediate" in medicinal chemistry, particularly for the synthesis of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and fluorescent probes.[1] Unlike its primary amide counterparts, the N,N-dimethyl variant offers superior solubility in organic solvents and lacks hydrogen bond donor (HBD) capability, altering the physicochemical profile of downstream library candidates.

This guide details the high-fidelity synthesis, chemo-selective reduction, and downstream application of this compound. It specifically addresses the challenge of preserving the amide functionality while reducing the nitro group, a common failure point in unoptimized protocols.

Chemical Profile & Strategic Utility

PropertyDataRelevance
CAS Number 7291-02-3Unique identifier for procurement/verification.[1]
Molecular Weight 194.19 g/mol Fragment-sized for Lipinski Rule of 5 compliance.[1]
Solubility High: DCM, MeOH, DMSOLow: WaterExcellent for organic phase reactions; easy aqueous workup.
Electronic Effect Meta-directing (Nitro)The nitro group deactivates the ring, preventing oxidative side reactions during amide formation.
Stability High (Amide bond)Resistant to hydrolysis under neutral/mild basic conditions.

Key Structural Advantage: The N,N-dimethyl group acts as a "solubility anchor." In complex drug synthesis, primary benzamides often precipitate prematurely. The dimethyl substitution disrupts intermolecular hydrogen bonding, maintaining solubility in mild solvents (DCM, THF) required for subsequent coupling steps.

Workflow Visualization

The following diagram illustrates the critical reaction pathways, highlighting the "Safe Zone" for functionalization and the "Danger Zone" to avoid (Lithiation).

ReactionLandscape cluster_0 Primary Utility Pathway Start 3-Nitrobenzoyl Chloride Target N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3) Start->Target Dimethylamine / DCM (Schotten-Baumann) Amine 3-Amino-N,N-dimethylbenzamide (The Nucleophile) Target->Amine H2 / Pd-C (Chemo-selective Reduction) Target->Amine Lithium Ortho-Lithiation (n-BuLi) Target->Lithium DO NOT ATTEMPT Urea Urea/Amide Derivatives (Drug Scaffolds) Amine->Urea Isocyanates / Acid Chlorides Amine->Urea Explosion Decomposition/Redox Failure Lithium->Explosion SET Mechanism

Figure 1: Strategic reaction landscape.[1] Note the explicit warning against organolithium usage due to nitro-group incompatibility.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of N,N-Dimethyl-3-nitrobenzamide

Objective: High-yield generation of the core scaffold from acid chloride.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Dimethylamine (2.0 M in THF or 40% aq. solution) (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-nitrobenzoyl chloride (5.0 g, 26.9 mmol) and DCM (50 mL). Cool to 0°C (ice bath).
    
  • Addition: Mix Dimethylamine (1.2 equiv) with Et3N (1.5 equiv) in minimal DCM. Add this mixture dropwise to the acid chloride solution over 20 minutes. Exothermic reaction – control temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Quench with saturated

    
     (50 mL). Separate organic layer.[2][3] Wash aqueous layer with DCM (2 x 30 mL).
    
  • Purification: Wash combined organics with 1M HCl (to remove excess amine), then Brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Result: Off-white/yellow solid. Yield typically >90%.[4] No column chromatography usually required if acid chloride was pure.

Protocol B: Chemo-Selective Reduction (The "Gateway" Step)

Objective: Reduce


 to 

without hydrolyzing the amide bond or reducing the aromatic ring.[1]

Reagents:

  • N,N-Dimethyl-3-nitrobenzamide (from Protocol A)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

  • Methanol (MeOH) (Reagent grade)[1]

  • Hydrogen gas (

    
    ) (Balloon pressure)[1]
    

Step-by-Step:

  • Safety Check: Pd/C is pyrophoric. Ensure MeOH is added to the flask before the catalyst to form a slurry, or add catalyst under an inert blanket.

  • Preparation: Dissolve starting material (2.0 g) in MeOH (30 mL). Carefully add 10% Pd/C (200 mg).

  • Hydrogenation: Purge flask with

    
    , then flush with 
    
    
    
    (balloon) x3. Stir vigorously at RT under
    
    
    atmosphere for 4–6 hours.
  • Monitoring: TLC should show a significant polarity shift (Amine is more polar/streaks on silica).

  • Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard). Wash pad with MeOH.

  • Isolation: Concentrate filtrate. The resulting 3-amino-N,N-dimethylbenzamide is often an oil or low-melting solid.[1]

    • Yield: 95-98%.[1]

    • Purity: Sufficient for next step without chromatography.

Critical Applications & Warnings

Application 1: Synthesis of Urea Scaffolds (Kinase Inhibitors)

The reduced amine (3-amino-N,N-dimethylbenzamide) is a "privileged structure" for reacting with isocyanates.[1]

  • Reaction: Amine (1 equiv) + Phenyl Isocyanate (1 equiv) in DCM at RT.

  • Outcome: Precipitates the urea product in high purity. The dimethylamide tail improves the solubility of these often-insoluble urea drugs.

Critical Warning: Incompatibility with Organolithiums

Researchers often use tertiary amides as Directing Metalation Groups (DMGs) for ortho-lithiation.[1]

  • STOP: Do not attempt to treat N,N-dimethyl-3-nitrobenzamide with n-BuLi or t-BuLi.

  • Reason: The nitro group possesses a lower reduction potential than the amide coordination site. Lithium reagents will attack the nitro group via Single Electron Transfer (SET), leading to complex mixtures of azo/azoxy compounds and potential energetic decomposition (explosion risk).

  • Alternative: If ortho-functionalization is required, use palladium-catalyzed C-H activation after reducing the nitro group to an acetamide-protected aniline.[1]

References

  • Compound Data: National Center for Biotechnology Information. (2026).[5][6][7] PubChem Compound Summary for CID 3277654, N,3-dimethyl-2-nitrobenzamide (Structural Analog Reference). Retrieved from [Link]

  • Synthesis Protocol Grounding: Zhang, W., Hu, C., & Zhou, X.[3] (2017).[3] Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.[1] Chinese Journal of Organic Chemistry. Retrieved from [Link][1]

  • Reduction Methodology: Blaser, H. U., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1.

Sources

Application Note: N,N-Dimethyl-3-nitrobenzamide as a Modular Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3) serves as a critical intermediate in the synthesis of diverse pharmacological agents, particularly within the kinase inhibitor and GPCR ligand classes. Its meta-substituted architecture allows for precise geometric orientation of hydrogen-bond donors/acceptors, while the dimethylamide moiety enhances solubility and metabolic stability compared to primary amides. This guide details the optimized synthesis of this scaffold, its reduction to the versatile aniline precursor, and its strategic application in library generation.

The "Meta-Strike" Strategy: Structural Significance

In rational drug design, the meta-substitution pattern of the benzene ring provides a unique vector for accessing binding pockets that are sterically restricted for para-substituted analogs.

  • Geometric Control: The 1,3-disposition allows the amide carbonyl to interact with solvent-exposed regions while the nitro (or reduced amino) group engages deep within the hydrophobic pocket or hinge region of enzymes.

  • Solubility Modulation: The N,N-dimethyl group disrupts the crystal lattice energy relative to primary amides, often resulting in improved solubility in organic solvents and aqueous formulations—a critical parameter in early-stage ADME profiling.

  • Electronic Tuning: The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but facilitating nucleophilic aromatic substitution if leaving groups are present. Post-reduction, the amino group reverses this polarity, becoming a strong electron donor (EDG).

Protocol A: Synthesis of N,N-Dimethyl-3-nitrobenzamide

This protocol utilizes the acid chloride method, favored for its high yield and operational simplicity compared to peptide coupling reagents (e.g., EDC/HOBt).

Reagents:

  • 3-Nitrobenzoyl chloride (CAS 121-19-7)

  • Dimethylamine hydrochloride (CAS 506-59-2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Experimental Workflow
  • Preparation: Charge a round-bottom flask with 3-nitrobenzoyl chloride (1.0 equiv) and anhydrous DCM (10 mL/g). Cool to 0°C under nitrogen atmosphere.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 equiv) to the solution.

  • Base Addition: Dropwise add TEA (2.5 equiv). Caution: Exothermic reaction. The extra equivalent of base is required to neutralize the HCl from the amine salt and the HCl generated during coupling.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup:

    • Wash organic layer with 1N HCl (to remove unreacted amine/base).

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (usually not necessary if workup is performed carefully).

Visualization: Synthesis Pathway

SynthesisPath SM 3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack Reagents Dimethylamine + TEA Reagents->Intermediate Product N,N-Dimethyl-3- nitrobenzamide Intermediate->Product Elimination of Cl-

Figure 1: Mechanism of acid chloride coupling to form the target nitrobenzamide.

Protocol B: The "Pivot" Step – Nitro Reduction

The utility of N,N-dimethyl-3-nitrobenzamide is realized upon reduction to 3-amino-N,N-dimethylbenzamide . This aniline is the actual nucleophile used to build urea or amide linkages in drug candidates.

Method Selection Guide
ParameterMethod 1: Catalytic Hydrogenation (Pd/C)Method 2: Iron Reduction (Fe/NH₄Cl)
Reagents H₂ (balloon or Parr), 10% Pd/C, MeOHFe powder, NH₄Cl, EtOH/H₂O
Conditions RT, 1-3 atm, 2-6 hoursReflux (70-80°C), 2-4 hours
Selectivity Low (Reduces alkenes/alkynes)High (Tolerates alkenes, halides)
Workup Filtration through Celite (Cleanest)Filtration, Extraction (Emulsion risk)
Use Case Standard/Scale-up Sensitive Substrates
Optimized Protocol: Catalytic Hydrogenation (Standard)
  • Dissolution: Dissolve N,N-dimethyl-3-nitrobenzamide in Methanol (0.1 M concentration).

  • Catalyst: Carefully add 10 wt% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation: Purge vessel with N₂, then introduce H₂ (balloon pressure is usually sufficient). Stir vigorously at RT.

  • Completion: Monitor disappearance of the nitro peak by LCMS (M+H 195

    
     165).
    
  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield the aniline as an off-white solid or oil.

Visualization: Reduction Decision Tree

ReductionLogic Start N,N-Dimethyl-3- nitrobenzamide Check Are Halogens/Alkenes Present? Start->Check MethodA Method A: Pd/C + H2 (Cleanest Profile) Check->MethodA No MethodB Method B: Fe / NH4Cl (Chemoselective) Check->MethodB Yes Product 3-Amino-N,N- dimethylbenzamide MethodA->Product MethodB->Product

Figure 2: Process decision tree for selecting the optimal reduction strategy.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

The 3-amino-benzamide motif is frequently used to construct Type II kinase inhibitors.

  • Mechanism: The aniline nitrogen is coupled with an isocyanate to form a diaryl urea .

  • Binding: The urea moiety acts as a hydrogen bond donor/acceptor pair with the conserved Glu/Asp residues in the kinase "DFG-out" pocket. The N,N-dimethylamide tail extends into the solvent front, improving solubility.

  • Example Logic:

    • Scaffold: 3-Amino-N,N-dimethylbenzamide.

    • Reactant: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

    • Result: A Sorafenib-like analog core.

GPCR Ligand Exploration

In GPCR programs, the dimethylamide group serves as a bioisostere for ester or heterocyclic groups. It provides a moderate metabolic liability (demethylation) which can be used to tune half-life (


).

Analytical Benchmarks

Compound: N,N-Dimethyl-3-nitrobenzamide (CAS 7291-02-3)[1]

TechniqueExpected Signal / Characteristic
Physical State Off-white to yellow solid (MP: ~78-82°C for similar esters; amide likely lower/similar).
¹H NMR (DMSO-d₆) Aromatic:

8.2-8.4 (m, 2H, ortho-nitro), 7.8 (m, 1H), 7.6 (t, 1H). Aliphatic:

3.0 (s, 3H), 2.9 (s, 3H) - Note: Amide rotamers may show distinct methyl peaks.
LCMS (ESI+) [M+H]⁺ = 195.2
IR Spectroscopy Nitro stretch (~1530, 1350 cm⁻¹); Amide C=O (~1640 cm⁻¹).

References

  • Synthesis of Nitrobenzamides: Guidechem. N,N-Dimethyl-3-nitrobenzamide Properties and Synthesis. Link

  • Reduction Protocols: Sigma-Aldrich. Catalytic Hydrogenation of Nitroarenes. Link

  • General Scaffold Utility: PubChem. Compound Summary: N,N-Dimethyl-3-nitrobenzamide (CID 3277654). Link

  • Safety Data: Fisher Scientific. Safety Data Sheet: 3-Nitrobenzamide derivatives. Link

  • Medicinal Chemistry Context: Hall, L. R., et al. (1990).[2] Kinetic deuterium isotope effects on the N-demethylation of tertiary amides. Journal of Biological Chemistry. (Contextual reference for amide metabolism). Link

(Note: Specific melting points and spectral data should always be experimentally verified as rotamers in NMR can vary by solvent.)

Sources

protocol for measuring nitric oxide inhibition by N,N-dimethyl-3-nitrobenzamide in macrophages

Author: BenchChem Technical Support Team. Date: February 2026

Measuring Nitric Oxide Inhibition by N,N-dimethyl-3-nitrobenzamide in Macrophages

Introduction

Macrophages are pivotal cells in the innate immune system, orchestrating inflammatory responses in part through the production of nitric oxide (NO). This reactive nitrogen species, synthesized by inducible nitric oxide synthase (iNOS), is a key mediator in host defense and immunomodulation.[1] However, the dysregulation of NO production is implicated in the pathophysiology of various inflammatory diseases, making the iNOS pathway a significant target for therapeutic intervention.[2][3] This document provides a comprehensive protocol for assessing the inhibitory potential of N,N-dimethyl-3-nitrobenzamide, a compound of interest for its potential immunomodulatory properties, on nitric oxide production in a macrophage model system.

This guide is designed for researchers in immunology, pharmacology, and drug development. It offers a robust framework for screening compounds that may modulate macrophage-mediated inflammatory responses. The murine macrophage cell line, RAW 264.7, is employed as a well-established and reliable model for studying inflammation and NO production in vitro.[4][5]

Principle of the Assay

The protocol is centered on the activation of RAW 264.7 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory state characterized by high levels of iNOS expression and subsequent NO production.[6][7][8] The inhibitory effect of N,N-dimethyl-3-nitrobenzamide is then quantified by measuring the accumulation of nitrite (NO₂⁻), a stable and measurable byproduct of NO, in the cell culture supernatant using the Griess assay.[5][9] To ensure that the observed reduction in nitrite levels is a direct consequence of NO synthesis inhibition and not due to compound-induced cytotoxicity, a parallel cell viability assay is imperative. Here, we describe the use of the MTT assay.[10][11]

Key Signaling Pathways in Macrophage Activation

The production of nitric oxide in macrophages is tightly regulated by a complex network of signaling pathways. Upon stimulation with LPS and IFN-γ, distinct signaling cascades are initiated, converging on the transcriptional activation of the Nos2 gene, which encodes for iNOS.[1][2]

  • Toll-Like Receptor 4 (TLR4) Signaling: LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by TLR4. This interaction triggers a signaling cascade that leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[12][13][14]

  • Interferon-gamma (IFN-γ) Signaling: IFN-γ signaling proceeds via the JAK-STAT pathway. Binding of IFN-γ to its receptor activates Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 1 (STAT1).[1][15]

The synergistic action of these pathways is crucial for robust iNOS expression and NO production.[7] Understanding these pathways is essential for elucidating the potential mechanism of action of inhibitory compounds like N,N-dimethyl-3-nitrobenzamide.

G cluster_0 Macrophage Activation and iNOS Induction LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 IFNg Interferon-gamma (IFN-γ) IFNgR IFN-γ Receptor IFNg->IFNgR MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT iNOS_gene iNOS Gene Transcription MAPK->iNOS_gene NFkB->iNOS_gene JAK_STAT->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO

Figure 1: Simplified signaling cascade for iNOS induction in macrophages.

Materials and Reagents

Cell Culture
  • RAW 264.7 cell line (ATCC® TIB-71™)[16]

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated[5]

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • Cell scraper

Macrophage Activation
  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant Murine Interferon-gamma (IFN-γ)

Test Compound
  • N,N-dimethyl-3-nitrobenzamide

  • Dimethyl sulfoxide (DMSO), cell culture grade

Nitric Oxide Measurement (Griess Assay)
  • Griess Reagent (e.g., a solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[17]

  • Sodium Nitrite (NaNO₂)

  • 96-well flat-bottom microplates

Cell Viability (MTT Assay)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Experimental Protocols

Part 1: Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reproducible and reliable results. The RAW 264.7 cell line is adherent and requires routine passaging to maintain exponential growth and optimal health.[18]

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw a vial of cryopreserved RAW 264.7 cells in a 37°C water bath.[19]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.

    • Transfer the cell suspension to a 75 cm² cell culture flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Passaging:

    • When cells reach 70-80% confluency, remove the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 3 mL of fresh complete DMEM to the flask.

    • Gently detach the cells using a cell scraper.

    • Resuspend the cells by pipetting up and down to create a single-cell suspension.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

    • Seed new 75 cm² flasks at a density of 2-5 x 10⁵ cells/mL.

Part 2: Nitric Oxide Inhibition Assay

Experimental Workflow:

G cluster_1 Experimental Workflow cluster_2 Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with N,N-dimethyl-3-nitrobenzamide Incubate1->Pretreat Incubate2 Incubate for 1h Pretreat->Incubate2 Activate Activate with LPS + IFN-γ Incubate2->Activate Incubate3 Incubate for 24h Activate->Incubate3 Collect Collect Supernatant Incubate3->Collect MTT MTT Assay for Viability Incubate3->MTT Griess Griess Assay for NO₂⁻ Collect->Griess MTT_node MTT Assay for Viability

Figure 2: Workflow for assessing nitric oxide inhibition.

  • Cell Seeding:

    • Plate RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[9]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of N,N-dimethyl-3-nitrobenzamide in DMSO.

    • Prepare serial dilutions of the compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

  • Macrophage Activation:

    • Prepare a stimulation cocktail of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL) in complete DMEM.[9][20]

    • Add 100 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well containing the supernatant.[9]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Part 3: Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to determine if the test compound affects cell viability. A decrease in NO production could be due to cytotoxicity rather than specific inhibition of the NO synthesis pathway.[11] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

  • MTT Incubation:

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining 100 µL of medium in each well of the original cell plate.

    • Incubate for 4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C or for a few hours at room temperature on a shaker.[10]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.

Data Analysis and Interpretation

Parameter Description Calculation
Nitrite Concentration The concentration of nitrite in the culture supernatant, indicative of NO production.Determined from the sodium nitrite standard curve.
% NO Inhibition The percentage reduction in NO production in the presence of the test compound compared to the stimulated control.[1 - (Nitrite_compound / Nitrite_stimulated)] * 100
% Cell Viability The percentage of viable cells in the presence of the test compound compared to the vehicle control.(Absorbance_compound / Absorbance_vehicle) * 100
IC₅₀ (for NO inhibition) The concentration of the compound that causes 50% inhibition of NO production.Determined by non-linear regression analysis of the dose-response curve.
CC₅₀ (for cytotoxicity) The concentration of the compound that causes 50% reduction in cell viability.Determined by non-linear regression analysis of the dose-response curve.

Interpretation of Results:

  • A potent inhibitor of NO production will have a low IC₅₀ value.

  • A compound is considered non-toxic if its CC₅₀ value is significantly higher than its IC₅₀ value.

  • If the IC₅₀ and CC₅₀ values are similar, the observed reduction in NO is likely due to cytotoxicity.

Conclusion

This application note provides a detailed and robust protocol for evaluating the inhibitory effect of N,N-dimethyl-3-nitrobenzamide on nitric oxide production in activated macrophages. By incorporating a cytotoxicity assay, this protocol allows for the differentiation between specific iNOS inhibition and general cellular toxicity. The provided framework can be adapted for screening other compounds and for further mechanistic studies to elucidate the precise mode of action of promising candidates. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for the identification and characterization of novel anti-inflammatory agents.

References

  • Potter, T. M., Cedrone, E., Neun, B. W., & Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Silverman, R. B. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 58(10), 4113–4129. Retrieved from [Link]

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  • JoVE. (2022). NO Levels in Neuroinflammatory Response by a Quantitative Assay. Retrieved from [Link]

  • Vespa, D. R., & Johnson, R. W. (1998). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. Journal of leukocyte biology, 64(2), 227–233. Retrieved from [Link]

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  • Iwakiri, Y., & Kim, M. Y. (1995). Inhibition of nitric oxide production increases dimethylnitrosamine-induced liver injury in rats. Journal of hepatology, 23(5), 575–581. Retrieved from [Link]

  • Schroder, K., Sweet, M. J., & Hume, D. A. (2000). Gamma Interferon Augments Macrophage Activation by Lipopolysaccharide by Two Distinct Mechanisms, at the Signal Transduction Level and via an Autocrine Mechanism Involving Tumor Necrosis Factor Alpha and Interleukin-1. Infection and immunity, 68(1), 53–59. Retrieved from [Link]

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  • ResearchGate. (n.d.). Macrophages protect themselves from inducible nitric oxide synthase.... Retrieved from [Link]

  • Liu, Y., Chen, F., & Wang, T. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2018, 6585230. Retrieved from [Link]

  • Palmieri, E. M., & O'Shea, J. J. (2017). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. The Journal of immunology, 199(12), 3971–3979. Retrieved from [Link]

  • Carpenter, A. W., & Schoenfisch, M. H. (2015). Nitric oxide generating/releasing materials. Expert opinion on drug delivery, 12(8), 1263–1274. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Elabscience. (n.d.). RAW 264.7 Cell Line. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of N,N-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of N,N-dimethyl-3-nitrobenzamide. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the chromatographic conditions, system suitability criteria, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

N,N-dimethyl-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential to ensure the quality of N,N-dimethyl-3-nitrobenzamide.

This application note addresses the need for a specific and reliable analytical method by presenting a detailed RP-HPLC procedure with UV detection. The choice of a reversed-phase method is based on its wide applicability and success in separating moderately polar to nonpolar compounds like N,N-dimethyl-3-nitrobenzamide.[1] The method has been designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.

Physicochemical Properties of N,N-dimethyl-3-nitrobenzamide

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure N,N-dimethyl-3-nitrobenzamide structurePubChem
Molecular Formula C₉H₁₀N₂O₃PubChem
Molecular Weight 194.19 g/mol PubChem
Predicted UV λmax ~265 nm (based on similar structures)[2]

The presence of the nitrobenzene chromophore suggests strong UV absorbance, making UV detection a suitable choice for this analysis.[3] Based on data for structurally related compounds, a detection wavelength of 265 nm is proposed as a starting point for method development and should be confirmed by experimental determination of the UV spectrum.[2]

Recommended HPLC Method

The following HPLC conditions are recommended for the purity analysis of N,N-dimethyl-3-nitrobenzamide. The rationale for the selection of each parameter is provided to offer a deeper understanding of the method's design.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and selectivity for a wide range of aromatic and moderately polar compounds. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape and provides a consistent pH for reproducible chromatography.[4]
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity, low UV cutoff, and excellent elution strength.[5]
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70% B, 18-20 min: 70-30% B, 20-25 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities with good resolution and within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detector UV-Vis or Photodiode Array (PDA) at 265 nmProvides high sensitivity for the nitroaromatic analyte. A PDA detector is recommended to assess peak purity and to identify potential co-eluting impurities.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)This mixture provides good solubility for N,N-dimethyl-3-nitrobenzamide and is compatible with the mobile phase.
System Suitability

System suitability tests are crucial to ensure the chromatographic system is performing adequately before analyzing any samples. These tests are performed on a standard solution of N,N-dimethyl-3-nitrobenzamide.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) ≤ 2.0% for peak area and retention time

These criteria are in line with general expectations outlined in the United States Pharmacopeia (USP) General Chapter <621> on chromatography.[6][7]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of N,N-dimethyl-3-nitrobenzamide reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the N,N-dimethyl-3-nitrobenzamide sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution six times and verify that the system suitability criteria are met.

  • Inject the sample solutions in duplicate.

  • Calculate the purity of the sample using the area normalization method or against the reference standard.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][10] The sample was subjected to various stress conditions to induce degradation.

Stress ConditionProcedure
Acid Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N HCl, heat at 80°C for 2 hours, then neutralize.
Base Hydrolysis 1 mL of sample solution + 1 mL of 0.1 N NaOH, heat at 80°C for 2 hours, then neutralize.
Oxidative Degradation 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
Thermal Degradation Store the solid sample at 105°C for 24 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) for 24 hours.

The results of the forced degradation study should show significant degradation of the parent peak and the absence of any co-elution with the main peak, confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of N,N-dimethyl-3-nitrobenzamide at different concentrations.

Concentration RangeCorrelation Coefficient (r²)
10 - 150 µg/mL≥ 0.999
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of N,N-dimethyl-3-nitrobenzamide spiked into a placebo mixture.

Spiked LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelRSD (%)
Repeatability (n=6) ≤ 2.0
Intermediate Precision (n=6) ≤ 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) No significant impact on resolution or quantitation.
Column Temperature (± 2 °C) Minor shifts in retention time, but no impact on resolution.
Mobile Phase Composition (± 2% organic) Minor shifts in retention time, but no impact on resolution.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the purity analysis of N,N-dimethyl-3-nitrobenzamide.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Filter Sample Solution B->C D System Equilibration C->D Inject into HPLC E System Suitability Test D->E F Inject Samples E->F G Integrate Chromatograms F->G Acquire Data H Calculate Purity G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the purity determination of N,N-dimethyl-3-nitrobenzamide. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in a pharmaceutical setting.

References

  • PubChem. N,N-dimethyl-3-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • NIST. Benzamide, N,N-dimethyl-. National Institute of Standards and Technology. [Link]

  • J-STAR Research. Method Development & Forced Degradation. [Link]

  • PubChem. 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubChem. N,3-dimethyl-2-nitrobenzamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

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preparing stock solutions of N,N-dimethyl-3-nitrobenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the protocol for preparing, storing, and utilizing stock solutions of N,N-dimethyl-3-nitrobenzamide (CAS: 7291-02-3).[1] While dimethyl sulfoxide (DMSO) is the industry-standard solvent for screening libraries due to its amphiphilic nature, its high hygroscopicity poses significant risks to compound stability and solubility.[1]

This protocol addresses the specific physicochemical challenges of N,N-dimethyl-3-nitrobenzamide—a nitro-aromatic amide. The lack of hydrogen bond donors on the amide nitrogen (due to dimethyl substitution) increases its lipophilicity compared to its parent benzamide, heightening the risk of "crash-out" precipitation when introduced to aqueous assay media.

Physicochemical Profile

Understanding the fundamental properties of the solute is the first step in successful solution preparation.[1]

PropertyDataRelevance to Protocol
Compound Name N,N-Dimethyl-3-nitrobenzamideTarget Analyte
CAS Number 7291-02-3Unique Identifier for sourcing
Molecular Weight 194.19 g/mol Critical for Molarity (M) calculations
Formula C₉H₁₀N₂O₃Defines elemental composition
Physical State Solid (Crystalline Powder)Requires precise weighing; static prone
Solubility (DMSO) High (>50 mM)Suitable for high-concentration stocks
Solubility (Water) Low / PoorRisk Factor: Precipitation upon dilution

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, verified 50 mM Master Stock solution.

Reagents & Equipment
  • Solid Solute: N,N-dimethyl-3-nitrobenzamide (>98% purity).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1] Note: Standard laboratory grade DMSO often contains water; use spectroscopy or anhydrous grade.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polypropylene for long-term storage if possible, though acceptable for short-term.[1]

  • Gas: Dry Nitrogen or Argon (optional but recommended for headspace purging).[1]

Step-by-Step Methodology
  • Calculations (The Molarity Trap): Do not rely on adding a fixed volume of solvent to a fixed mass.[1] The displacement volume of the solid can alter the final concentration.[1]

    • Target: 10 mL of 50 mM solution.[1]

    • Mass Required:

      
       (97.1 mg).[1]
      
  • Weighing: Weigh approximately 97.1 mg of the solid into a tared amber vial. Record the exact mass (e.g., 98.4 mg).

    • Correction: Recalculate the required DMSO volume based on the exact mass to achieve 50 mM.[1]

    • 
      [1]
      
  • Solvation: Add the calculated volume of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at ambient temperature (25°C) for 5-minute intervals.

    • Critical Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals which will ruin downstream biological data.[1]

  • Headspace Purging (Stability): Gently blow a stream of dry nitrogen over the liquid surface for 10 seconds to displace humid air before capping.[1] This prevents DMSO from absorbing atmospheric water, which catalyzes hydrolysis and lowers solubility.[1]

Protocol B: Quality Control & Storage

DMSO is hygroscopic; it can absorb up to 10% water by weight from the atmosphere in 24 hours.[1] Water uptake causes:

  • Compound Precipitation: The "solubility cliff."[1]

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. Wet DMSO freezes at much lower temperatures.[1]

The "Freeze Check" Validation

Before using a stored stock:

  • Place the DMSO stock in a refrigerator (4°C) for 30 minutes.

  • Observation:

    • Solid/Frozen:[1] The DMSO is dry (Good).[1]

    • Liquid: The DMSO has absorbed significant water (>5%).[1][2] Discard or repurpose for non-critical qualitative tests.

Storage Workflow
  • Aliquot: Never store the bulk stock in one bottle. Freeze-thaw cycles promote crystal growth.[1] Aliquot into single-use volumes (e.g., 50 µL or 100 µL).

  • Temperature: Store at -20°C or -80°C.

  • Container: Use O-ring sealed cryovials to prevent moisture entry.[1]

Protocol C: Application (Dilution into Aqueous Media)

The Challenge: Direct addition of high-concentration DMSO stock to aqueous media (PBS, Cell Media) often causes local precipitation (the "white cloud" effect) because the local concentration exceeds the solubility limit before mixing occurs.

The Solution: The Intermediate Dilution Method.[1]

Workflow Diagram

G Stock Master Stock (50 mM in DMSO) Inter Intermediate Dilution (500 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Vortex Immediately) Precip RISK: Precipitation (Avoid Direct Spike) Stock->Precip Direct 1:10000 Addition Final Final Assay Well (5 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (into Assay Volume)

Figure 1: The Intermediate Dilution strategy mitigates the kinetic shock of introducing hydrophobic compounds into aqueous environments.[1]

Step-by-Step Dilution Protocol
  • Thaw: Thaw the DMSO aliquot at room temperature (or 37°C water bath) until fully liquid. Vortex to ensure homogeneity.[1]

  • Intermediate Step (100x concentrate):

    • Prepare a 100x concentration of your final target in the assay buffer.[1]

    • Example: For a 5 µM final assay concentration, prepare a 500 µM intermediate.

    • Technique: Place buffer in a tube.[1] While vortexing the buffer, slowly pipette the DMSO stock into the vortex vortex.[1] This rapid mixing prevents local high concentrations.[1]

  • Final Step:

    • Pipette the Intermediate Solution into the final assay wells.[1]

    • This ensures the final DMSO concentration is controlled (e.g., 1% from step 2, diluted to 0.01% or similar depending on the dilution factor).[1]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudiness upon thawing Phase separation or crystal growthWarm to 37°C and vortex.[1] If cloudiness persists, the compound has degraded or precipitated irreversibly.[1]
Cell Toxicity High DMSO %Ensure final DMSO concentration is <0.5% (v/v).[1][3][4] Include a "Vehicle Control" (DMSO only) in the assay.
Inconsistent IC50 data Compound crashed out in mediaUse the Intermediate Dilution method. Check the "Freeze Check" to ensure DMSO stock is dry.

References

  • Sigma-Aldrich. Product Specification: N,N-dimethyl-3-nitrobenzamide (CAS 7291-02-3).[1] Accessed Feb 2026.[1][5]

  • PubChem. Compound Summary: N,N-dimethyl-3-nitrobenzamide.[1] National Library of Medicine.[1]

  • Way, L. The Effects of Water on DMSO and Effective Hydration Measurement.[1] Ziath Ltd Application Note.[1]

  • Di, L., & Kerns, E. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1]

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.[1][3][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of N,N-dimethyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N,N-dimethyl-3-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Section 1: Core Synthesis Pathways & Protocols

The synthesis of N,N-dimethyl-3-nitrobenzamide is typically achieved via nucleophilic acyl substitution. The two most common approaches begin with either 3-nitrobenzoic acid or its more reactive derivative, 3-nitrobenzoyl chloride. The choice of starting material dictates the required reagents and reaction conditions.

Pathway 1: The Acyl Chloride Route (Recommended)

This is the most reliable and high-yielding method for laboratory-scale synthesis. It involves a two-step process: the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, followed by amidation with dimethylamine.

Workflow for the Acyl Chloride Pathway

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Nitrobenzoic Acid B Add Chlorinating Agent (e.g., SOCl₂ or PCl₅) A->B C Heat under Reflux B->C D Distill to Purify 3-Nitrobenzoyl Chloride C->D E Dissolve 3-Nitrobenzoyl Chloride in Anhydrous Solvent (e.g., DCM) D->E Use Immediately F Cool in Ice Bath (0°C) E->F G Slowly Add Dimethylamine (2 eq.) & Base (e.g., TEA, 1.1 eq.) F->G H Reaction Complete (Monitor by TLC) G->H I Aqueous Workup H->I J Purification (Recrystallization or Chromatography) I->J K N,N-dimethyl-3-nitrobenzamide J->K

Caption: General workflow for the two-step synthesis of N,N-dimethyl-3-nitrobenzamide.

Experimental Protocol: Acyl Chloride Amidation

Part A: Synthesis of 3-Nitrobenzoyl Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to absorb HCl gas), combine 3-nitrobenzoic acid (1 eq.) and thionyl chloride (SOCl₂) (2-3 eq.).[1] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction is complete when the evolution of HCl gas ceases (typically 1-3 hours). The solid 3-nitrobenzoic acid will dissolve, forming a clear, yellowish liquid.[2]

  • Isolation: Remove the excess thionyl chloride by distillation at atmospheric pressure. The remaining crude 3-nitrobenzoyl chloride can be purified by vacuum distillation.[2]

    • Causality: It is critical to use freshly distilled or high-purity 3-nitrobenzoyl chloride. This acyl chloride is highly susceptible to hydrolysis from atmospheric moisture, which would revert it to the unreactive carboxylic acid and significantly lower the yield of the subsequent amidation step.

Part B: Synthesis of N,N-dimethyl-3-nitrobenzamide

  • Setup: Dissolve the purified 3-nitrobenzoyl chloride (1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen or argon atmosphere.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of dimethylamine (at least 2 equivalents) dropwise.[3]

    • Causality: The reaction is exothermic, and low temperatures prevent potential side reactions. One equivalent of dimethylamine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct. Alternatively, an auxiliary base like triethylamine or pyridine can be used.[4][5] This prevents the protonation of the valuable nucleophile, ensuring it remains available for reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting acyl chloride.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute HCl (to remove excess dimethylamine), saturated NaHCO₃ solution (to remove any residual 3-nitrobenzoic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N,N-dimethyl-3-nitrobenzamide can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.[6]

Pathway 2: Direct Amidation via Coupling Agents

This method avoids the isolation of the often-lachrymatory acyl chloride but requires stoichiometric amounts of coupling reagents, which can be expensive and generate significant waste.

Experimental Protocol: Direct Amidation

  • Setup: Dissolve 3-nitrobenzoic acid (1 eq.), a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.1 eq.), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP), 0.1 eq.) in an anhydrous solvent like DCM.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to form the active ester intermediate.

  • Amidation: Add dimethylamine (1.5-2 eq.) to the mixture and stir at room temperature until the reaction is complete as monitored by TLC.

  • Workup & Purification: Filter the reaction mixture to remove the urea byproduct (if DCC or EDC is used). The filtrate is then subjected to the same aqueous workup and purification steps described in Pathway 1.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly via the recommended acyl chloride route.

Troubleshooting Workflow for Low Yield

A Problem: Low Yield of Amide B Was the 3-nitrobenzoyl chloride freshly prepared or distilled? A->B C Yes B->C D No B->D F Were anhydrous conditions maintained during amidation? C->F E Acyl chloride may have hydrolyzed. Re-purify or re-synthesize and use immediately. D->E G Yes F->G H No F->H J Was the reaction cooled during dimethylamine addition? G->J I Moisture will consume the acyl chloride. Ensure dry glassware and solvents. H->I K Yes J->K L No J->L N Was a base (excess amine or TEA) used? K->N M Overheating can cause side reactions. Maintain 0°C during addition. L->M O Yes N->O P No N->P R Final Check: Verify reagent stoichiometry and purity. Monitor with TLC. O->R Q HCl byproduct protonates the amine nucleophile, stopping the reaction. Use at least 2 eq. of dimethylamine or 1.1 eq. of a non-nucleophilic base. P->Q

Caption: A step-by-step guide to diagnosing low product yield.

Q: My final product yield is disappointingly low. What went wrong?

A: Low yield almost always points to an issue in one of four areas:

  • Poor Quality of 3-Nitrobenzoyl Chloride: This is the most common culprit. Acyl chlorides are highly reactive and readily hydrolyze upon contact with moisture. If you used commercial acyl chloride that has been stored for a while or did not properly purify your self-made intermediate, a significant portion may have converted back to 3-nitrobenzoic acid, which is unreactive under these conditions.

  • Presence of Moisture: The amidation step must be conducted under strictly anhydrous conditions until the final aqueous workup. Ensure your solvent is dry and your glassware is oven- or flame-dried.

  • Inadequate Acid Scavenging: The reaction of the acyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic dimethylamine to form the non-nucleophilic dimethylammonium chloride salt. If no additional base is present, half of your amine will be consumed in this acid-base reaction, theoretically limiting your yield to 50%. Always use at least two equivalents of dimethylamine or one equivalent of amine plus one equivalent of a non-nucleophilic base like triethylamine.[4]

  • Incorrect Stoichiometry: Ensure you have used at least a slight excess of the nucleophile (dimethylamine) relative to the limiting reagent (3-nitrobenzoyl chloride) to drive the reaction to completion.

Q: My crude product appears oily or won't crystallize. How do I purify it?

A: An oily crude product often indicates the presence of impurities.

  • Unreacted Starting Material: If your workup was incomplete, you might have residual 3-nitrobenzoic acid (from hydrolysis) or excess triethylamine. A thorough workup with dilute acid and base washes is crucial.

  • Purification Strategy: If recrystallization fails, column chromatography is the most effective method. Use a solvent system like ethyl acetate/petroleum ether, starting with a low polarity and gradually increasing it. The amide product is typically more polar than the acyl chloride but less polar than the carboxylic acid.

Q: I see multiple spots on my TLC plate after the reaction. What are they?

A: Besides your desired product and starting material, common spots include:

  • Baseline Spot: This is likely 3-nitrobenzoic acid, which is highly polar and will stick to the baseline of the silica gel plate. This indicates your acyl chloride was hydrolyzed before or during the reaction.

  • Dimethylammonium Chloride: The salt byproduct is water-soluble and should be removed during the workup. If it persists, it suggests an inefficient aqueous extraction.

Section 3: Frequently Asked Questions (FAQs)

Q: Which is the better starting material: 3-nitrobenzoic acid or 3-nitrobenzoyl chloride?

A: For the highest yield and fastest reaction time, 3-nitrobenzoyl chloride is superior due to its much higher electrophilicity.[5] Direct amidation of the carboxylic acid requires harsh conditions (high heat to remove water) or expensive coupling agents, which can complicate purification.[7][8]

Q: What is the mechanism of the reaction between 3-nitrobenzoyl chloride and dimethylamine?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to form the final amide product.

Nucleophilic Acyl Substitution Mechanism

3-Nitrobenzoyl Chloride 3-Nitrobenzoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate 3-Nitrobenzoyl Chloride->Tetrahedral Intermediate + Dimethylamine (Nucleophilic Attack) N,N-dimethyl-3-nitrobenzamide N,N-dimethyl-3-nitrobenzamide Tetrahedral Intermediate->N,N-dimethyl-3-nitrobenzamide - Chloride Ion (Leaving Group)

Caption: The two-step addition-elimination mechanism for amide formation.

Q: How do I safely handle dimethylamine?

A: Dimethylamine is a flammable and corrosive gas. It is most commonly supplied as a solution in water (40%), ethanol, or THF. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). For accurate addition, using a pre-prepared solution is much easier and safer than bubbling the gas through the reaction mixture.[3]

Section 4: Quantitative Data Summary

For optimal results in the acyl chloride pathway, adhere to the following parameters.

ParameterRecommended ValueRationale
Reagent Ratio
3-Nitrobenzoyl Chloride1 eq.Limiting Reagent
Dimethylamine2.0 - 2.2 eq.Acts as both nucleophile and base to neutralize HCl byproduct.
Triethylamine (optional)1.1 eq. (if using 1.1 eq. DMA)A non-nucleophilic base to neutralize HCl.
Solvent Dichloromethane (DCM), THFAnhydrous, aprotic solvents that dissolve reagents well.
Temperature 0°C during addition, then RTControls the exothermic reaction and prevents side products.[3]
Reaction Time 1 - 3 hoursTypically sufficient for full conversion at room temperature.

References

  • PrepChem. (n.d.). Synthesis of N,N-dimethyl-p-nitrobenzylamine.
  • Benchchem. (n.d.). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.
  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. (n.d.). Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Request PDF.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Chen, T., et al. (2018).
  • National Institutes of Health (NIH). (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.
  • PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide.
  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • PubMed. (2021, September 2). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview.
  • Google Patents. (n.d.). Nitrobenzoic acid amide derivatives - EP0081726B1.
  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • ResearchGate. (2013, March 19). Patent No. - (10).
  • Books. (n.d.). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
  • Filo. (2025, January 11). A. Benzoyl chloride reacts with dimethylamine to give the amide shown. Sh...
  • PubChem. (n.d.). 3-Nitrobenzamide.

Sources

Technical Support Center: Purification of N,N-Dimethyl-3-Nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NBZ-03 Status: Active Assigned Specialist: Senior Application Scientist Topic: Isolation and Purification from Acylation Reaction Mixtures

The Chemistry of the Impurity Profile

Before initiating purification, it is critical to understand the "Crude Matrix." The synthesis of N,N-dimethyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with dimethylamine (Schotten-Baumann conditions) or the coupling of 3-nitrobenzoic acid using reagents like DCC/EDC.

Your crude reaction mixture likely contains the following specific impurities which dictate the purification strategy:

Impurity TypeChemical SpeciesOriginRemoval Strategy
Acidic 3-Nitrobenzoic acidHydrolysis of acid chloride or unreacted starting material.Alkaline Extraction: Soluble in aqueous NaHCO₃/NaOH as a carboxylate salt.
Basic DimethylamineExcess reagent used to drive reaction to completion.Acidic Extraction: Soluble in aqueous HCl as an ammonium salt.
Neutral 3-Nitrobenzoyl chlorideUnreacted starting material.Hydrolysis: Converts to acid upon water exposure, then removed via base wash.
By-products Anhydrides / UreaCoupling reagent side-products (if DCC used).Filtration/Chromatography: Urea is often insoluble in cold organic solvents.

Primary Isolation Workflow (The "Golden Path")

The following decision tree outlines the logical flow for isolating the target amide. Unlike simple extractions, N,N-dimethyl amides possess moderate water solubility, requiring specific "Salting Out" interventions.

PurificationFlow Start Crude Reaction Mixture Quench 1. Quench & Solvent Exchange (DCM or EtOAc) Start->Quench AcidWash 2. Acid Wash (1M HCl) Removes: Dimethylamine Quench->AcidWash Organic Layer BaseWash 3. Base Wash (Sat. NaHCO3) Removes: 3-Nitrobenzoic Acid AcidWash->BaseWash Organic Layer SaltOut 4. Brine Wash + 'Salting Out' (Critical for Yield) BaseWash->SaltOut Organic Layer Dry 5. Dry (MgSO4) & Concentrate SaltOut->Dry Decision Physical State? Dry->Decision Recryst Solid: Recrystallization (EtOH/H2O) Decision->Recryst Crystalline Column Oil: Flash Chromatography (Hex/EtOAc) Decision->Column Oil/Gum

Figure 1: Logical flow for the purification of N,N-dimethyl-3-nitrobenzamide, highlighting the critical pH swings required to remove starting materials.

Step-by-Step Protocol

Phase A: Liquid-Liquid Extraction (The Work-up)

Goal: Chemical removal of starting materials based on pKa differences.

  • Solvent Selection: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Expert Insight: DCM is preferred for solubility, but EtOAc is safer. If using EtOAc, ensure the aqueous washes are thorough as it dissolves more water than DCM.

  • Acid Wash (Removal of Amine):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3] Protonates unreacted dimethylamine (

      
      ) into the water-soluble ammonium salt.
      
  • Base Wash (Removal of Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[1][2][3] Deprotonates 3-nitrobenzoic acid (

      
      ) into the water-soluble sodium benzoate salt.
      
    • Warning: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • The "Salting Out" Step (Yield Protection):

    • Wash the organic layer 1x with Saturated Brine (NaCl) .

    • Why? N,N-dimethyl amides are polar and can migrate into the aqueous phase. Saturating the water layer with salt increases the ionic strength, forcing the organic amide back into the organic solvent (Salting Out effect).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase B: Final Purification

Goal: Removal of non-ionic impurities and color.

Option 1: Recrystallization (If Solid)

If the residue solidifies upon standing:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (EtOH) .

  • Slowly add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of EtOH to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold hexanes.

Option 2: Trituration (If Oily)

If the product remains an oil (common due to trace solvent entrapment):

  • Add Hexane or Pentane to the oil.

  • Sonicate or scratch the flask vigorously with a glass rod.

  • This often induces crystallization or removes non-polar impurities, leaving a purer solid.

Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Is it impure?

  • Diagnosis: Likely yes, but not necessarily chemically degraded.

  • Root Cause:

    • Rotamers: N,N-dimethyl amides exhibit restricted rotation around the C-N bond, which can disrupt crystal lattice formation.

    • Solvent Entrapment: DCM is notoriously difficult to remove completely from amides.

  • Solution: Place the oil under high vacuum (<1 mbar) for 12 hours. If it persists as an oil, perform Trituration (see Phase B, Option 2) using diethyl ether or pentane to extract impurities and induce nucleation.

Q2: The NMR spectrum shows "doubled" peaks. Do I have a mixture of isomers?

  • Diagnosis: This is likely an intrinsic feature of the molecule, not an impurity.

  • Explanation: Due to the partial double-bond character of the amide bond (N-C=O resonance), the two methyl groups on the nitrogen are magnetically non-equivalent (one is cis to the oxygen, one is trans).

  • Verification: Run the NMR at an elevated temperature (e.g., 50-60°C). The peaks should coalesce into a single singlet as the rotation becomes faster than the NMR timescale [1].

Q3: The product has a persistent yellow color. How do I remove it?

  • Diagnosis: 3-Nitro compounds are intrinsically yellow.

  • Differentiation: If the yellow is dark/brown, it indicates oxidation by-products.

  • Solution: If the color is light pale yellow, this is normal. If dark, dissolve in DCM and pass through a short "plug" of silica gel or activated charcoal to remove amorphous colored impurities.

Q4: My yield is significantly lower than expected (e.g., <50%). Where did it go?

  • Diagnosis: Aqueous loss.[4]

  • Root Cause: N,N-dimethyl-3-nitrobenzamide has significant water solubility, especially if the aqueous washes were large in volume.

  • Recovery: Re-extract all aqueous waste layers (Acid and Base washes) with fresh DCM. Combine these with the main organic layer. Always use Brine to minimize this loss.

Chemical Data & Properties[1][3][5][6][7][8][9][10][11]

PropertyDataNotes
Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Physical State Solid (Low MP) or Viscous OilOften supercools into an oil.[5]
Solubility (Org) DCM, EtOAc, EtOH, DMSOHigh solubility.
Solubility (Aq) Low to ModerateSoluble in hot water; requires salting out.
pKa (Conjugate) ~ -0.5 (Amide Oxygen)Very weak base; will not protonate in 1M HCl.

References

  • RSC Advances : Oxidative Amidation of Benzaldehydes... 1H NMR of N,N-dimethyl-3-nitrobenzamide. (Confirming NMR structure and rotameric behavior).

  • Sigma-Aldrich : 3-Nitrobenzamide Product Data. (Used as baseline for nitrobenzamide physicochemical properties).

  • BenchChem : Recrystallization Protocols for Benzamides. (General protocols for amide purification).

  • PubChem : N,3-dimethyl-2-nitrobenzamide Compound Summary. (Structural analogs and solubility data).

  • Journal of Engineering Sciences : NMR studies of rotamers with multi-substituted amides. (Mechanistic explanation of N,N-dimethyl amide peak splitting).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of N,N-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of N,N-dimethyl-3-nitrobenzamide, which is typically achieved via the nitration of N,N-dimethylbenzamide.

Question 1: What are the most common byproducts I should expect when synthesizing N,N-dimethyl-3-nitrobenzamide?

When synthesizing N,N-dimethyl-3-nitrobenzamide via electrophilic aromatic substitution (nitration) of N,N-dimethylbenzamide, you can anticipate several potential byproducts. The primary impurities arise from the substitution pattern on the aromatic ring and the extent of nitration.

Key Potential Byproducts:

  • Isomeric Byproducts: N,N-dimethyl-2-nitrobenzamide (ortho-isomer) and N,N-dimethyl-4-nitrobenzamide (para-isomer).

  • Dinitrated Byproduct: N,N-dimethyl-3,5-dinitrobenzamide.

  • Unreacted Starting Material: Residual N,N-dimethylbenzamide.

  • Oxidative Byproducts: Highly colored impurities resulting from the strong oxidizing nature of the nitrating mixture, often presenting as complex phenolic or degraded aromatic compounds.

Question 2: What are the chemical reasons for the formation of these specific byproducts?

Understanding the reaction mechanism is crucial for controlling its outcome. The formation of these byproducts is governed by the principles of electrophilic aromatic substitution.

  • Formation of Isomers (Ortho/Para): The N,N-dimethylamido group (-CON(CH_3)_2) is a deactivating, meta-directing group.[1][2] Deactivating means it makes the benzene ring less reactive towards electrophiles than benzene itself. Its meta-directing influence is due to resonance and inductive effects, which make the meta position the most favorable site for electrophilic attack. However, no directing group is 100% specific, and small amounts of the ortho and para isomers are often formed, particularly if reaction conditions like temperature are not strictly controlled.[3][4]

  • Formation of Dinitrated Product: If the reaction temperature is too high or the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is excessive, a second nitration can occur. The first nitro group is strongly deactivating, making a second substitution difficult. However, under forcing conditions, the second nitro group will add to one of the other available meta positions relative to the amide, leading to the 3,5-dinitro product.[5]

  • Presence of Unreacted Starting Material: This is typically a result of incomplete reaction, which can be caused by insufficient reaction time, low temperature, or inadequate mixing of the reactants.

Question 3: My main impurity is the para-isomer (N,N-dimethyl-4-nitrobenzamide). How can I minimize its formation?

The formation of the para-isomer is primarily a function of reaction temperature.

Troubleshooting Steps:

  • Strict Temperature Control: The nitration of N,N-dimethylbenzamide is an exothermic reaction. It is critical to maintain a low temperature, typically between 0-5 °C, during the addition of the nitrating mixture. Pre-cool both the substrate solution and the nitrating mixture before mixing.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of N,N-dimethylbenzamide with vigorous stirring. This ensures that localized "hot spots" do not form, which would favor the formation of the kinetic (ortho/para) products over the thermodynamic (meta) product.

  • Use of an Appropriate Solvent: Running the reaction in a suitable solvent can help to dissipate heat and maintain a consistent temperature.

Question 4: I'm observing a significant amount of dinitrated byproduct. What should I change?

The presence of N,N-dimethyl-3,5-dinitrobenzamide indicates that the reaction conditions are too harsh.

Troubleshooting Steps:

  • Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) of nitric acid is often sufficient. A large excess will drive the reaction towards dinitration.

  • Reaction Time and Temperature: Do not let the reaction run for an excessively long time or at an elevated temperature after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.

  • Quenching Procedure: Quench the reaction by pouring it carefully onto crushed ice. This rapidly dilutes the acid and stops the reaction, preventing further nitration.

Question 5: What are the best analytical techniques to identify and quantify these byproducts?

A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying the purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the isomers. The aromatic protons of the ortho, meta, and para isomers will have distinct chemical shifts and coupling patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the isomers and quantifying the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts. The isomers will have the same molecular weight, but MS can help identify the dinitrated product, which will have a higher mass.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction progress in real-time. The different isomers will likely have slightly different Rf values, allowing you to visualize the product distribution.

Part 2: Troubleshooting Guides

Guide 1: Interpreting Your Analytical Data

Accurate interpretation of your analytical data is the first step in troubleshooting. The following table summarizes the expected ¹H NMR chemical shifts for the main product and its common isomeric byproducts in CDCl₃.

CompoundAromatic Protons (δ, ppm)N-methyl Protons (δ, ppm)
N,N-dimethyl-3-nitrobenzamide (Target) 8.23-8.32 (m, 2H), 7.76 (dt, 1H), 7.57-7.65 (m, 1H)[6]3.14 (s, 3H), 3.00 (s, 3H)[6]
N,N-dimethyl-2-nitrobenzamide (Ortho)7.65-7.75 (m, 3H), 7.45 (dd, 1H)[6]3.17 (s, 3H), 2.84 (s, 3H)[6]
N,N-dimethyl-4-nitrobenzamide (Para)8.21-8.32 (m, 2H), 7.51-7.63 (m, 2H)[6]3.13 (s, 3H), 2.95 (s, 3H)[6]
N,N-dimethylbenzamide (Starting Material)7.38 (s, 5H)[6]3.10 (s, 3H), 2.96 (s, 3H)[6]

Note: The two N-methyl groups often appear as distinct singlets due to restricted rotation around the amide C-N bond.

Guide 2: Optimizing Reaction Conditions

The following workflow provides a systematic approach to optimizing your synthesis to minimize byproduct formation.

G cluster_0 Reaction Optimization Workflow start Start: Impure Product Observed check_isomers Primary Byproduct: Isomers (ortho/para)? start->check_isomers check_dinitration Primary Byproduct: Dinitration? check_isomers->check_dinitration No temp_control Action: Lower and strictly control temperature (0-5 °C). Ensure slow, dropwise addition of nitrating agent. check_isomers->temp_control Yes stoich_control Action: Reduce equivalents of nitric acid (1.05-1.1 eq). Monitor reaction by TLC and quench promptly. check_dinitration->stoich_control Yes fail Purity still low, reconsider purification strategy check_dinitration->fail No (other issues) analyze Analyze new product batch (NMR, HPLC) temp_control->analyze stoich_control->analyze analyze->check_isomers Purity Not OK success Success: Purity >98% analyze->success Purity OK

Caption: Workflow for optimizing the nitration of N,N-dimethylbenzamide.

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of N,N-dimethyl-3-nitrobenzamide

This protocol is designed to favor the formation of the meta-isomer.

Materials:

  • N,N-dimethylbenzamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylbenzamide (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding nitric acid (1.05 equivalents) to chilled sulfuric acid (2 equivalents). Caution: This is highly exothermic and should be done slowly in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred solution of N,N-dimethylbenzamide over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large excess of crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification of N,N-dimethyl-3-nitrobenzamide

If isomeric byproducts are present, purification by recrystallization or column chromatography is necessary.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • The N,N-dimethyl-3-nitrobenzamide, being the major product, should crystallize out, leaving the more soluble isomers in the mother liquor.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The less polar para-isomer will typically elute before the more polar meta- and ortho-isomers.

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the primary reaction pathway and the points at which major byproducts are formed.

G cluster_main Main Synthetic Pathway cluster_side Byproduct Formation A N,N-Dimethylbenzamide B Sigma Complex (meta attack) A->B + HNO3/H2SO4 (Low Temp) D Sigma Complex (ortho/para attack) A->D + HNO3/H2SO4 (High Temp) C N,N-Dimethyl-3-nitrobenzamide (Desired Product) B->C - H+ F Dinitrated Byproduct C->F + HNO3/H2SO4 (Excess/High Temp) E Isomeric Byproducts (ortho/para) D->E - H+

Caption: Reaction scheme for the nitration of N,N-dimethylbenzamide.

References

  • PrepChem. (n.d.). Synthesis of N,N-dimethyl-p-nitrobenzylamine.
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99 611-74-5.
  • RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.
  • Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.
  • The Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
  • PubChem. (n.d.). N,N-Dimethylbenzamide.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). N,N-Dimethyl-4-nitro-benzamide.
  • ChemicalBook. (n.d.). N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum.
  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • Brainly. (2022). Draw the major organic product obtained by the reaction of benzoyl chloride with dimethylamine, (CH_3)_2.
  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry Stack Exchange. (2019). Nitration of N-phenylbenzamide.
  • SpectraBase. (n.d.). 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum.
  • Organic Syntheses. (n.d.). p-Nitrobenzoyl Chloride.
  • Chem-Impex. (n.d.). 3,5-Dinitrobenzamide.
  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (n.d.). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Save My Exams. (2025). Directing Effects.
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Benchchem. (n.d.). Synthesis routes of 3-Nitrobenzoyl chloride.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
  • Google Patents. (n.d.). US3221062A - Nitration process.
  • Filo. (2025). A. Benzoyl chloride reacts with dimethylamine to give the amide shown.
  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4).
  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.
  • ChemicalBook. (2023). N,N-dimethyl-4-nitrobenzamide | 7291-01-2.
  • The Royal Society of Chemistry. (n.d.). List of Contents.
  • PubChem. (n.d.). N,3-dimethyl-2-nitrobenzamide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Apollo Scientific. (n.d.). 7291-01-2 Cas No. | N,N-Dimethyl-4-nitrobenzamide.

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Technical Support Center: Troubleshooting Poor Cell Permeability of N,N-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with N,N-dimethyl-3-nitrobenzamide. This guide is designed to provide in-depth troubleshooting strategies and practical protocols for addressing challenges related to its cellular uptake. While the physicochemical properties of N,N-dimethyl-3-nitrobenzamide may not immediately suggest permeability issues according to standard predictive models like Lipinski's Rule of Five, experimental reality often reveals complexities in compound behavior.[1][2] This document provides a logical, step-by-step framework to diagnose, quantify, and overcome poor cell permeability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a foundational understanding of the potential issues.

Q1: My in vitro experiment using N,N-dimethyl-3-nitrobenzamide shows lower-than-expected biological activity. Could this be a cell permeability issue?

A: Yes, poor cell permeability is a common reason for a discrepancy between acellular/biochemical assay results and cell-based assay outcomes. If the compound cannot efficiently cross the cell membrane to reach its intracellular target, its apparent potency in a cellular context will be significantly reduced. However, it is crucial to first rule out other factors such as compound instability in the assay medium or low intrinsic potency against the target.

Q2: What are the key physicochemical properties of N,N-dimethyl-3-nitrobenzamide that might affect its permeability?

A: To understand potential permeability barriers, we must first analyze the compound's properties. While specific experimental data for this exact molecule is sparse, we can predict its characteristics based on its constituent parts: an N,N-dimethylbenzamide core and a nitro group.

PropertyPredicted Value / CharacteristicImplication for Permeability
Molecular Weight ~194.19 g/mol Favorable. Well below the 500 Da threshold suggested by Lipinski's Rule of Five, which generally favors passive diffusion.[3][4]
Hydrogen Bond Donors 0Favorable. A low number of hydrogen bond donors reduces the energy penalty of moving from an aqueous environment to a lipophilic membrane.[5]
Hydrogen Bond Acceptors 3 (One amide oxygen, two nitro oxygens)Favorable. Well below the maximum of 10 acceptors, suggesting it is not overly polar.[3][4]
Predicted LogP 1.5 - 2.5Generally Favorable. This value suggests a good balance between aqueous solubility and lipophilicity required for membrane transit.
Aqueous Solubility Likely low to moderate.Potential Issue. The related compound 3-nitrobenzamide is insoluble in water.[6][7] While the N,N-dimethyl groups may improve solubility, poor solubility can limit the concentration of free drug available at the cell surface, thus reducing the driving force for passive diffusion.

Q3: How can I quickly perform an initial assessment of my compound's permeability?

A: A straightforward approach is to compare the IC50 (or EC50) value from a cell-based assay with the Ki or IC50 from a biochemical assay (e.g., using isolated enzyme or receptor). A significant drop in potency (e.g., >10-fold) in the cellular assay is a strong indicator of a permeability problem. For a more direct, quantitative measure, proceeding to a dedicated permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended for initial screening.

Q4: Is poor aqueous solubility the same as poor permeability?

A: No, but they are critically linked. Solubility is the ability of a compound to dissolve in a solvent (like water or assay medium), while permeability is its ability to pass through a barrier (like a cell membrane). A compound can be highly permeable but have such low solubility that an insufficient amount is in solution to effectively cross the membrane. Conversely, a highly soluble compound may lack the lipophilicity to enter the lipid bilayer. Improving solubility is often the first step to enhancing the absorption of poorly permeable drugs.[8]

Q5: What are the primary strategies to overcome poor cell permeability for a compound like N,N-dimethyl-3-nitrobenzamide?

A: The two main strategic pillars are Formulation-Based Approaches and Chemical Modification .

  • Formulation Strategies: These involve using excipients to improve the compound's solubility or directly enhance its transport, without changing its chemical structure. This includes using cyclodextrins, lipid-based delivery systems, or nanoparticles.[9][10]

  • Chemical Modification (Prodrugs): This involves synthesizing a modified, bioreversible version of the compound that has enhanced permeability. Once inside the cell, the prodrug is metabolized back to the active parent molecule.[11][12][13]

Section 2: Troubleshooting Guide: A Step-by-Step Approach

Follow this structured workflow to systematically diagnose and address permeability issues.

Step 1: Characterize the Root Cause

Before investing in complex permeability assays, it's essential to confirm that permeability is the true bottleneck. Use the following decision-making workflow.

G start Low Biological Activity in Cell-Based Assay q1 Is the compound stable in assay media (>85% remaining after incubation)? start->q1 q2 Is the compound potent in an acellular (biochemical) assay? q1->q2  Yes stability_issue Address Compound Stability q1->stability_issue  No q3 Is aqueous solubility >10x the cellular IC50? q2->q3  Yes potency_issue Address Intrinsic Potency q2->potency_issue  No permeability_issue High Likelihood of Permeability Issue q3->permeability_issue  Yes solubility_issue Address Solubility as a Primary Limiter to Permeability q3->solubility_issue  No

Caption: Initial troubleshooting workflow.

Step 2: Quantify the Permeability

If initial checks point towards a permeability problem, a quantitative assessment is necessary. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

AssayPrincipleMeasuresProsCons
PAMPA Compound diffusion across a lipid-infused artificial membrane.Passive Diffusion OnlyHigh-throughput, low cost, excellent for early screening.Does not account for active transport (uptake/efflux) or paracellular transport.
Caco-2 Assay Compound transport across a confluent monolayer of Caco-2 cells, which mimic the intestinal epithelium.[14][15]Passive Diffusion, Active Transport, and Paracellular Flux"Gold standard" for predicting human oral absorption. Can identify substrates of efflux pumps like P-gp.Lower throughput, more expensive, requires cell culture expertise, longer assay time.

For N,N-dimethyl-3-nitrobenzamide, starting with a Caco-2 assay is recommended to get a comprehensive picture that includes potential efflux, a common cause of poor net permeability even for compounds that obey the Rule of Five.

This protocol outlines the key steps for assessing the apparent permeability (Papp) of N,N-dimethyl-3-nitrobenzamide. The assay is performed in a Transwell® system.[16]

  • Cell Culture:

    • Culture Caco-2 cells (e.g., C2BBe1 subclone) in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.

    • Seed cells onto Transwell inserts (e.g., 24-well format, 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days to allow for full differentiation and formation of a tight monolayer.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.

    • Alternatively, perform a Lucifer Yellow rejection test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral chamber after 1 hour. A Papp of <100 nm/s confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers gently with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Prepare the dosing solution of N,N-dimethyl-3-nitrobenzamide (e.g., 10 µM) in HBSS. Include a low-permeability marker (e.g., atenolol) and a high-permeability marker (e.g., propranolol) as controls.

    • Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • Take samples from the basolateral chamber at time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS. Take a sample from the apical chamber at T=0 and T=final.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat step 3, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.

  • Sample Analysis & Calculation:

    • Quantify the concentration of N,N-dimethyl-3-nitrobenzamide in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux rate (mass/time).

        • A is the surface area of the membrane (cm²).

        • C0 is the initial concentration in the donor chamber.

  • Data Interpretation:

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .

    • An efflux ratio >2 is a strong indication that the compound is a substrate of an efflux transporter (e.g., P-glycoprotein), which actively pumps it out of the cell, leading to poor net accumulation.

Step 3: Develop an Improvement Strategy

Based on the data from your permeability assay, select an appropriate enhancement strategy.

G start Caco-2 Assay Results q1 Is Papp (A->B) low (<1 x 10⁻⁶ cm/s)? start->q1 q2 Is Efflux Ratio > 2? q1->q2  Yes no_issue Permeability is likely not the primary issue. q1->no_issue  No q3 Is aqueous solubility a limiting factor? q2->q3  No strategy_efflux Strategy: Efflux Inhibition (Co-dose with known inhibitor e.g., Verapamil) or Chemical Modification to block transporter recognition. q2->strategy_efflux  Yes strategy_formulation Strategy: Formulation Enhancement (e.g., Cyclodextrins, SEDDS) to increase thermodynamic activity at membrane surface. q3->strategy_formulation  Yes strategy_prodrug Strategy: Prodrug Approach Increase lipophilicity via cleavable promoiety. q3->strategy_prodrug  No

Caption: Strategy selection based on Caco-2 data.

If low aqueous solubility is a contributing factor to low permeability, complexation with cyclodextrins can be a highly effective strategy.[17] Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules in their central cavity, forming water-soluble inclusion complexes.[18] This increases the total amount of the drug in the aqueous phase. While the complex itself does not permeate the membrane, it acts as a carrier, increasing the concentration of free, dissolved drug at the aqueous boundary layer of the cell membrane, which in turn enhances the concentration gradient and drives passive diffusion.[19][20]

  • Screening: Prepare saturated solutions of N,N-dimethyl-3-nitrobenzamide in buffer (e.g., PBS pH 7.4) containing increasing concentrations (e.g., 0, 1, 2, 5, 10 mM) of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Equilibration: Shake the solutions at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet the excess, undissolved solid. Filter the supernatant and quantify the concentration of the dissolved compound by HPLC or LC-MS/MS.

  • Analysis: Plot the concentration of dissolved N,N-dimethyl-3-nitrobenzamide against the cyclodextrin concentration. A linear increase in solubility indicates the formation of a 1:1 complex and confirms that this is a viable strategy.

  • Cell-based Assay: Re-run your cellular activity assay in the presence of the optimal concentration of cyclodextrin identified in the solubility study. A significant increase in potency would validate this approach.

If the molecule has inherently low lipophilicity or is an efflux substrate, a prodrug strategy may be necessary.[21][22] This involves masking a part of the molecule with a chemical group (a promoiety) that improves its permeability. For N,N-dimethyl-3-nitrobenzamide, there are no classic handles like hydroxyl or carboxyl groups. A more advanced strategy could involve the bioreduction of the nitro group to an amine, which could then be derivatized into a cleavable carbamate or amide prodrug. This is a significant synthetic undertaking but can be a powerful solution for intractable permeability problems.

Section 3: Data Interpretation Guide

Interpreting Caco-2 Papp Values:

The calculated Papp value from a Caco-2 assay is a key indicator of in vivo oral absorption potential.

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted Human Absorption
< 1.0Low< 20%
1.0 - 10.0Moderate20% - 80%
> 10.0High> 80%

This table provides general ranges; values can vary between labs.

Interpreting Efflux Ratio (ER):

  • ER ≈ 1: No significant active efflux. Permeability is likely governed by passive diffusion.

  • ER > 2: The compound is likely a substrate for an efflux transporter. This means that even if the compound can enter the cell, it is actively being pumped out, resulting in low intracellular accumulation.

By following this comprehensive guide, researchers can effectively diagnose, quantify, and overcome the cell permeability challenges associated with N,N-dimethyl-3-nitrobenzamide, ultimately enabling a more accurate assessment of its biological activity.

References

  • Garg, R., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Zhang, Y., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Available from: [Link]

  • PubChem - NIH. N,N-Dimethylbenzamide | C9H11NO | CID 11916. Available from: [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available from: [Link]

  • PubChem - NIH. 3-Nitrobenzamide | C7H6N2O3 | CID 12576. Available from: [Link]

  • YouTube. Cyclodextrin Complexes I. (2020). Available from: [Link]

  • Tang, H. Y., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available from: [Link]

  • Loftsson, T., et al. (2004). Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing. International Journal of Pharmaceutics. Available from: [Link]

  • de Souza, L. R., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available from: [Link]

  • Sinko, B., et al. (2014). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PMC - PubMed Central. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • PubChem - NIH. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654. Available from: [Link]

  • Merck Millipore. In Vitro Permeability Assays. Available from: [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. Available from: [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Available from: [Link]

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]

  • Hilaris Publisher. Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2024). Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Semantic Scholar. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Available from: [Link]

  • BioIVT. Cell Permeability Assay. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • TIU Lecture Notes. lipinski rule of five. (2023). Available from: [Link]

  • Pharmaceutical Technology. Evaluating Strategies for Oral Absorption Enhancement. Available from: [Link]

  • MDPI. Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019). Available from: [Link]

  • Sites@Rutgers. Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Available from: [Link]

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. (2024). Available from: [Link]

  • YouTube. ADME & Lipinski's rules for drugs. (2021). Available from: [Link]

  • PubMed. Cyclodextrins and Drug Membrane Permeation: Thermodynamic Considerations. (2022). Available from: [Link]

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Available from: [Link]

  • ResearchGate. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available from: [Link]

  • Bio-protocol. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Available from: [Link]

  • NIH. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2021). Available from: [Link]

  • Cheméo. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]- (CAS 2491-74-9). Available from: [Link]

  • AZoLifeSciences. What is Lipinski's Rule of 5?. (2022). Available from: [Link]

Sources

Technical Support Center: Optimizing N,N-dimethyl-3-nitrobenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-dimethyl-3-nitrobenzamide. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize the concentration of this compound for your in vitro assays. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity and success of your experiments.

Compound Identity and Physicochemical Properties

N,N-dimethyl-3-nitrobenzamide is a nitroaromatic compound with the following properties:

PropertyValueSource
CAS Number 7291-02-3[1][2][3]
Molecular Formula C₉H₁₀N₂O₃[1][2]
Molecular Weight 194.19 g/mol [2][3][4]
Density 1.24 g/cm³[1][5]
Boiling Point 347.3°C at 760 mmHg[1][5]
Flash Point 163.8°C[1][5]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of N,N-dimethyl-3-nitrobenzamide?

A1: Due to the predicted low aqueous solubility of many nitroaromatic compounds, it is recommended to prepare a high-concentration stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice for dissolving both polar and nonpolar compounds for use in cell-based assays.[7]

  • Protocol for Stock Solution Preparation:

    • Weigh out the desired amount of N,N-dimethyl-3-nitrobenzamide powder using an analytical balance.[8]

    • Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

    • Ensure complete dissolution by vortexing, sonicating, or gentle warming (e.g., in a 37°C water bath).[9]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution in aqueous media is a common issue with compounds that have low water solubility.[9] Here are some steps to address this:

  • Increase the dilution factor: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the final desired concentration in your assay.

  • Vortex or sonicate: After diluting the stock solution, vortex or sonicate the mixture for a few minutes to aid in redissolving the precipitate.[9]

  • Gentle warming: Warming the solution briefly to 37°C may help to redissolve the compound.[9]

  • Solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is the recommended starting concentration range for N,N-dimethyl-3-nitrobenzamide in an in vitro assay?

A3: For a novel compound with unknown biological activity, it is crucial to perform a broad dose-response experiment to determine the optimal concentration range. A typical starting range could be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM). This wide range will help in identifying the concentrations that elicit a biological response, as well as any potential cytotoxic effects.

Q4: Are there any known off-target effects or cytotoxicity associated with N,N-dimethyl-3-nitrobenzamide?

A4: There is currently limited publicly available information on the specific biological activity, mechanism of action, or cytotoxicity of N,N-dimethyl-3-nitrobenzamide. Nitroaromatic compounds as a class can be associated with toxicity and mutagenicity.[10] Therefore, it is essential to perform thorough cytotoxicity and off-target effect assessments as part of your experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium Poor aqueous solubility of the compound.1. Prepare a higher concentration stock in DMSO and use a larger dilution factor.[9] 2. Do not exceed the compound's solubility limit in the final assay medium. 3. Pre-warm the culture media to 37°C before adding the compound stock. 4. Test compound stability in your specific medium over the experiment's duration.[11]
High Background Signal in Assay Intrinsic fluorescence/luminescence of the compound. Compound interference with the assay reagents.1. Run a control plate with the compound in cell-free medium to assess its intrinsic signal. 2. If the compound is fluorescent, consider using red-shifted dyes to minimize interference from cellular autofluorescence. 3. Choose the appropriate microplate type (e.g., black plates for fluorescence, white plates for luminescence) to minimize background.[12]
No Observable Biological Effect Inappropriate concentration range (too low). Compound instability in the assay medium. Insufficient incubation time.1. Test a wider and higher concentration range of the compound. 2. Assess the stability of the compound in your cell culture medium over the time course of your experiment using methods like LC-MS/MS.[11] 3. Perform a time-course experiment to determine the optimal incubation time.
Significant Cytotoxicity Observed at All Tested Concentrations The compound is highly cytotoxic to the cell line. The starting concentration is too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for cytotoxicity. 2. Test a lower range of concentrations, starting from picomolar or low nanomolar levels. 3. Reduce the incubation time.
High Variability Between Replicate Wells Inconsistent cell seeding. Edge effects in the microplate. Incomplete dissolution of the compound.1. Ensure a homogenous cell suspension before and during seeding. 2. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. 3. Visually inspect the diluted compound solution to ensure there is no precipitate before adding it to the cells.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This experiment is crucial to ensure that the solvent used to dissolve N,N-dimethyl-3-nitrobenzamide does not interfere with your assay results.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 0.01% to 2% (v/v).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of DMSO. Include a "medium only" control.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability compared to the "medium only" control. This will be your maximum tolerated DMSO concentration for subsequent experiments.

Protocol 2: Determining the Cytotoxic IC50 of N,N-dimethyl-3-nitrobenzamide

This protocol will help you determine the concentration of the compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Dilution Series: Prepare a serial dilution of your N,N-dimethyl-3-nitrobenzamide stock solution in complete culture medium. A suggested starting range is 1 nM to 100 µM. Remember to keep the final DMSO concentration below the maximum tolerated level determined in Protocol 1.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (medium with the same final DMSO concentration) and a "medium only" control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • Viability Assay: Perform a cell viability assay.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13][14]

Protocol 3: Assessing Compound Stability in Cell Culture Medium

This is an important control to ensure that the observed effects are due to the compound itself and not a degradation product.

  • Compound Spiking: Add N,N-dimethyl-3-nitrobenzamide to your complete cell culture medium at the highest concentration you plan to use in your assays. Also, prepare a control sample of the compound in a stable solvent like DMSO.

  • Incubation: Incubate the medium containing the compound under the same conditions as your cell-based assays (e.g., 37°C, 5% CO₂).

  • Time Points: Collect aliquots of the medium at different time points (e.g., 0, 2, 6, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent compound in the collected aliquots using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Data Interpretation: A significant decrease in the concentration of the parent compound over time indicates instability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Definitive Assay A Prepare Stock Solution (e.g., 10 mM in DMSO) B Determine Max Tolerated DMSO Concentration A->B Dilute for testing C Determine Cytotoxic IC50 A->C Prepare dilutions D Assess Compound Stability A->D Spike into media B->C Use max tolerated DMSO E Perform In Vitro Assay (Optimized Concentration) C->E Select non-toxic conc. D->E Confirm stability

Caption: Experimental workflow for optimizing N,N-dimethyl-3-nitrobenzamide concentration.

Caption: Troubleshooting flowchart for unexpected experimental results.

References

  • BIOFOUNT. N,N-Dimethyl-3-nitrobenzamide(7291-02-3). Available from: [Link]

  • PubChem. N,N-Dimethylbenzamide. Available from: [Link]

  • PubChem. 3-Nitrobenzamide. Available from: [Link]

  • PubChem. N,3-dimethyl-2-nitrobenzamide. Available from: [Link]

  • Ju KS, Parales RE. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol Mol Biol Rev. 2010;74(2):250-72. Available from: [Link]

  • Wikipedia. IC50. Available from: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available from: [Link]

  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]

  • Kılıç D, et al. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Toxicol Mech Methods. 2022;32(9):677-684. Available from: [Link]

  • Zhang Y, et al. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS J. 2014;16(2):331-40. Available from: [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]

  • Cheméo. Chemical Properties of 3-NO2-C6H4CON(CH3)2 (CAS 7291-02-3). Available from: [Link]

  • Spain JC, editor. Biodegradation of Nitroaromatic Compounds and Explosives. Boca Raton (FL): CRC Press; 2000. Available from: [Link]

  • Haigler BE, Spain JC. Degradation of nitroaromatic compounds by microorganisms. In: Spain JC, editor. Biodegradation of Nitroaromatic Compounds. Boston, MA: Springer US; 1995. p. 1-17. Available from: [Link]

  • Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

  • L-A. T. et al. Dose–Response Curves and the Determination of IC50 and EC50 Values. J Med Chem. 2023;66(15):10241-10245. Available from: [Link]

  • University of Rochester. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available from: [Link]

  • ResearchGate. The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?. Available from: [Link]

  • ResearchGate. (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. Available from: [Link]

  • ResearchGate. Structure of common nitroaromatic compounds. Available from: [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. Available from: [Link]

  • The Chemistry Blog. How To Make A Standard Solution. Available from: [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. Available from: [Link]

  • Visikol. The Importance of IC50 Determination. Available from: [Link]

  • Ren, P. Solution-making strategies & practical advice. Available from: [Link]

  • MDPI. Optimization of In Vitro Organogenesis and Phenolic Production in Physalis peruviana L. Through Explant Type and Auxin–TDZ Interactions. Available from: [Link]

  • American Chemical Society. Know Your Techniques: Solutions. Available from: [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. Available from: [Link]

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  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]

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Technical Support Center: Optimizing N,N-Dimethyl-3-Nitrobenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Dr. H. Vance) Ticket Subject: Minimizing Cytotoxicity & Assay Interference for N,N-Dimethyl-3-Nitrobenzamide (DMNB)[1]

Welcome to the Technical Support Center

You are likely working with N,N-dimethyl-3-nitrobenzamide (CAS: 7291-02-3), a lipophilic nitro-aromatic compound often used as a synthesis intermediate or a structural probe in PARP/kinase inhibition studies.[1]

Users frequently report "unexplained cell death" or "erratic dose-response curves" with this compound.[1] In 90% of cases, these issues stem from three specific failure modes: solvent precipitation , nitro-redox cycling , or colorimetric assay interference .

This guide bypasses standard protocols to address these specific technical bottlenecks.

Part 1: The "Emergency Room" – Immediate Troubleshooting
Q: Why do I see needle-like crystals in my cell culture wells after adding the compound?

A: You are experiencing "Solvent Shock." DMNB is lipophilic and crashes out in aqueous media.

The Mechanism: N,N-dimethyl-3-nitrobenzamide has low aqueous solubility.[1] When you pipette a high-concentration DMSO stock directly into the culture media, the rapid polarity shift causes immediate micro-precipitation. These crystals settle on cells, causing physical stress and localized high-concentration toxicity (a "scorched earth" effect) that masquerades as biological cytotoxicity.[1]

The Fix: The "Intermediate Dilution" Protocol Do not add 100% DMSO stock directly to cells. Use a step-down dilution method.

StepActionRationale
1 Prepare 1000x Master Stock in 100% DMSO.Ensures complete solubilization.
2 Create a 20x Intermediate Stock in culture media (pre-warmed).Allows protein binding (albumin) to stabilize the compound before it hits the cells.
3 Vortex immediately for 10 seconds.Prevents crystal nucleation.
4 Add the 20x Intermediate to cells (1:20 dilution).Final DMSO concentration is 0.1%, minimizing solvent toxicity.

Critical Check: Inspect the 20x Intermediate under a microscope (10x objective). If you see floating crystals, do not proceed . You must lower your working concentration or increase the DMSO limit (up to 0.5% max).

Part 2: Assay Interference (The "False Viability" Trap)
Q: My cells look dead, but my MTT assay shows high viability. What is happening?

A: The nitro group on your compound is chemically reducing the MTT reagent, creating a false positive.

The Mechanism: Nitro-aromatic compounds (like DMNB) can undergo non-enzymatic reduction.[1] In an MTT assay, the tetrazolium salt is supposed to be reduced by mitochondrial dehydrogenases in living cells.[2] However, the nitro group on DMNB can directly reduce MTT to purple formazan, even in the absence of cells. This artificially inflates your absorbance readings, hiding the cytotoxicity.

The Fix: Switch to ATP or Impedance-Based Assays [1]

  • Recommended: CellTiter-Glo® (Luminescent ATP) .[1] This assay relies on ATP presence, which DMNB does not chemically mimic.

  • Alternative: Resazurin (AlamarBlue) .[1] While still redox-based, it is less prone to direct reduction by nitro-benzamides than tetrazolium salts.[1]

Validation Workflow (If you MUST use MTT): You must run a "Cell-Free Blank" :

  • Prepare media + DMNB (at highest concentration).

  • Add MTT reagent.[2]

  • Incubate for standard time.

  • Measure absorbance.[2]

  • Result: If OD > Media-only control, your compound is interfering. Subtract this value from your experimental reads, or abandon MTT.

Part 3: Biological Optimization (Mitigating ROS)
Q: My cells die at low doses, but I don't think it's target-mediated. How do I prove it?

A: You are likely observing "Nitro-Redox Cycling," a common off-target toxicity mechanism. [1]

The Mechanism: Intracellular nitroreductases can reduce the nitro group (


) to a nitro radical anion (

).[1] In the presence of oxygen, this radical donates an electron to

, forming superoxide (

) and regenerating the parent nitro compound. This "futile cycle" depletes cellular NADPH and generates massive oxidative stress (ROS) without permanently consuming the drug.

The Fix: The ROS-Rescue Experiment To confirm if cytotoxicity is ROS-mediated (off-target) vs. specific target engagement:

  • Pre-treat cells with N-acetylcysteine (NAC) (2–5 mM) for 2 hours.[1]

  • Wash cells (optional, though co-incubation is often required for continuous protection).

  • Add DMNB and incubate.

  • Read Viability.

  • Interpretation: If NAC rescues cell viability, the toxicity is ROS-driven (off-target).[1] If toxicity persists, it is likely due to specific target binding or another mechanism.

Visual Troubleshooting Workflows
Figure 1: Solubility & Assay Optimization Workflow

Use this decision tree to prevent precipitation and select the correct readout.

OptimizationWorkflow Start Start: DMNB Assay Design SolubilityCheck Check Solubility (1000x Stock) Start->SolubilityCheck MediaDilution Prepare 20x Intermediate (in Media) SolubilityCheck->MediaDilution Microscope Microscopic Inspection (10x Objective) MediaDilution->Microscope Precipitation Crystals Visible? Microscope->Precipitation FixSolubility Action: Reduce Conc. or Increase DMSO to 0.5% Precipitation->FixSolubility Yes Proceed Solution Clear Precipitation->Proceed No FixSolubility->MediaDilution AssaySelect Select Viability Assay Proceed->AssaySelect MTT_Choice MTT / MTS AssaySelect->MTT_Choice Risky ATP_Choice CellTiter-Glo (ATP) AssaySelect->ATP_Choice Recommended InterferenceCheck Run Cell-Free Control (Media + DMNB + MTT) MTT_Choice->InterferenceCheck Result High OD in Blank? InterferenceCheck->Result FalsePos FALSE POSITIVE: Switch Assay Result->FalsePos Yes Valid Proceed with Assay Result->Valid No

Caption: Workflow to identify solubility limits and avoid false-positive viability signals caused by nitro-reduction.

Figure 2: Mechanism of Nitro-Aromatic Cytotoxicity

Understanding the "Futile Redox Cycle" that causes off-target cell death.[1]

RedoxCycling Parent DMNB (Nitro-Parent) Radical Nitro Radical Anion Parent->Radical Reduction Radical->Parent Oxidation Oxygen O2 Radical->Oxygen Enzyme Nitroreductase (NADPH -> NADP+) Enzyme->Parent Catalysis Superoxide Superoxide (ROS) Oxygen->Superoxide Electron Transfer

Caption: The "Futile Cycle": DMNB is reduced and re-oxidized, depleting cellular NADPH and generating ROS.[1]

Summary of Key Parameters
ParameterRecommendationCritical Limit
Solvent DMSO (Anhydrous)Max 0.5% v/v in final well
Storage -20°C, Desiccated, DarkAvoid freeze-thaw cycles
Assay Readout Luminescence (ATP)Avoid Tetrazolium (MTT/MTS)
Control Cell-Free BlankMandatory if using colorimetric assays
ROS Scavenger N-Acetylcysteine (NAC)2–5 mM (Pre-treatment)
References
  • NIH Assay Guidance Manual. Assay Interference by Chemical Compounds. (2021).[3][4] National Center for Advancing Translational Sciences. Available at: [Link]

  • Stockert, J. C., et al. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica (2018).[4] (Discusses nitro-compound reduction of MTT). Available at: [Link]

  • Kovacic, P., & Somanathan, R. Nitroaromatic compounds: Mechanism of toxicity and inflammation. Journal of Applied Toxicology (2014). (Mechanistic detail on nitro-redox cycling). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N,N-dimethyl-3-nitrobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. Among these, N,N-dimethyl-3-nitrobenzamide and its analogs have garnered significant attention due to their diverse biological activities, ranging from antitubercular and anticancer to anti-inflammatory and herbicidal properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering field-proven insights into the molecular nuances that govern their efficacy and mechanism of action. We will dissect the key structural modifications, present comparative experimental data, and detail the methodologies required to evaluate these promising compounds.

The Pivotal Role of the Nitrobenzamide Core

The N,N-dimethyl-3-nitrobenzamide core is a versatile chemical entity, with each component—the benzoyl ring, the nitro group, and the N,N-dimethylamide moiety—offering opportunities for modification to fine-tune its biological activity. The nitro group, in particular, is often crucial for the compound's mechanism of action, frequently undergoing metabolic activation to exert its effect. The following sections will explore the SAR of analogs based on their primary therapeutic applications.

Antitubercular Activity: Targeting DprE1

A significant area of investigation for nitrobenzamide analogs is in the development of novel treatments for tuberculosis (TB). Many of these compounds exert their antimycobacterial effect by targeting decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.

Key Structural-Activity Relationship Insights:
  • The Nitro Group: The presence and position of the nitro group are critical for antitubercular activity. Dinitro-substituted analogs, particularly 3,5-dinitrobenzamides, have demonstrated superior potency compared to their mono-nitro counterparts. This is attributed to the electron-withdrawing nature of the nitro groups, which facilitates the reduction of one nitro group to a nitroso derivative within the DprE1 active site. This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the enzyme, leading to irreversible inhibition.[1][2] Analogs where the nitro group is replaced by other substituents often show diminished or no activity against this target.

  • The Amide Moiety: Modification of the N,N-dimethylamide group has a profound impact on the compound's lipophilicity and, consequently, its ability to penetrate the mycobacterial cell wall. Replacing the dimethyl groups with longer N-alkyl chains can enhance activity up to a certain point. Studies on N-alkyl-3,5-dinitrobenzamides have shown that derivatives with intermediate-length alkyl chains (e.g., C6 to C12) exhibit the best activity, suggesting an optimal balance between solubility and membrane permeability.[1]

  • Substitution on the Benzoyl Ring: The addition of other substituents to the benzoyl ring can also modulate activity. For instance, the introduction of a trifluoromethyl group at the 5-position in conjunction with a 3-nitro group has yielded highly potent analogs.[1]

Comparative Antitubercular Activity of Nitrobenzamide Analogs
Compound/AnalogSubstitution PatternTargetMIC (μg/mL) against M. tuberculosisReference
3,5-Dinitrobenzamide (N-octyl)3,5-dinitro, N-octylamideDprE10.016[1]
3,5-Dinitrobenzamide (N-dodecyl)3,5-dinitro, N-dodecylamideDprE10.016[1]
3-Nitro-5-trifluoromethylbenzamide (N-hexyl)3-nitro, 5-trifluoromethyl, N-hexylamideDprE10.016[1]
4-Nitrobenzamide (N-alkyl)4-nitro, N-alkylamideNot specified>100[3]
Visualizing the DprE1 Inhibition Pathway

DprE1_Inhibition cluster_0 Mycobacterial Cell cluster_1 Cell Wall Synthesis Nitrobenzamide_Analog Nitrobenzamide Analog (Prodrug) DprE1 DprE1 Enzyme (with FAD) Nitrobenzamide_Analog->DprE1 Enters Active Site Nitroso_Intermediate Reactive Nitroso Intermediate DprE1->Nitroso_Intermediate Nitro-reduction (FAD-dependent) Inactive_DprE1 Inactive DprE1 (Covalently Modified) Nitroso_Intermediate->Inactive_DprE1 Covalent Adduct Formation with Cys387 Arabinogalactan_Synthesis Arabinogalactan Synthesis Inactive_DprE1->Arabinogalactan_Synthesis Inhibition Cell_Wall_Integrity Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity

Caption: Mechanism of DprE1 inhibition by nitrobenzamide analogs.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

Benzamide derivatives have also emerged as a significant class of histone deacetylase (HDAC) inhibitors, which are promising anticancer agents. While N,N-dimethyl-3-nitrobenzamide itself is not a classical HDAC inhibitor, modifications to the benzamide scaffold have led to potent and selective inhibitors.

Key Structural-Activity Relationship Insights:
  • Zinc-Binding Group (ZBG): A key pharmacophoric feature of many HDAC inhibitors is a group that can chelate the zinc ion in the enzyme's active site. For benzamide-based HDAC inhibitors, an ortho-amino group on the benzamide ring is often crucial for this interaction.[4][5] Analogs lacking this feature are typically inactive as HDAC inhibitors.[4]

  • Linker Region: The portion of the molecule connecting the ZBG to a surface-recognition "cap" group influences the compound's positioning within the HDAC active site. The length and rigidity of this linker are important for optimal activity.[5][6]

  • Cap Group: A larger, often aromatic or hydrophobic "cap" group interacts with residues on the rim of the active site, contributing to binding affinity and selectivity.

Comparative HDAC Inhibitory Activity of Benzamide Analogs
Compound/AnalogKey FeaturesTargetIC50 (μM)Reference
Entinostat (MS-275)Ortho-aminobenzamideHDAC1, 2, 30.93, 0.95, 1.8[4]
Analog 7jOrtho-aminobenzamide, shorter linkerHDAC1, 2, 30.65, 0.78, 1.70[4]
Analogs without ortho-amino groupLacks ZBGHDAC1, 2, 3Inactive[4]
Visualizing the HDAC Inhibition Pharmacophore

HDAC_Pharmacophore cluster_0 Inhibitor ZBG Zinc-Binding Group (e.g., ortho-aminobenzamide) Linker Linker ZBG->Linker HDAC_Active_Site HDAC Active Site ZBG->HDAC_Active_Site Chelates Zinc Ion Cap Cap Group (Surface Recognition) Linker->Cap Cap->HDAC_Active_Site Interacts with Surface Residues

Caption: Key pharmacophoric features of benzamide-based HDAC inhibitors.

Anti-inflammatory Activity: Modulation of Nitric Oxide Production

Certain nitro-substituted benzamide derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages.

Key Structural-Activity Relationship Insights:
  • Nitro Group Configuration: The number and orientation of nitro groups on the benzamide ring are significant for anti-inflammatory activity. Specific dinitro-substituted analogs have shown high efficacy in inhibiting lipopolysaccharide (LPS)-induced NO production.[7][8]

  • Amide Substituents: The nature of the substituent on the amide nitrogen can influence potency.

Comparative Anti-inflammatory Activity of Nitrobenzamide Analogs
Compound/AnalogSubstitution PatternAssayIC50 (μM)Reference
Compound 5Dinitro-substituted benzamideNO inhibition in RAW264.7 cells3.7[7][8]
Compound 6Dinitro-substituted benzamideNO inhibition in RAW264.7 cells5.3[7][8]

Experimental Protocols

General Synthesis of N-Substituted Nitrobenzamide Analogs

The synthesis of N-substituted nitrobenzamide analogs is typically achieved through the coupling of a corresponding nitrobenzoyl chloride with a primary or secondary amine.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of the desired nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude nitrobenzoyl chloride, which is often used in the next step without further purification.

  • Amide Coupling: Dissolve the crude nitrobenzoyl chloride in an appropriate solvent (e.g., dichloromethane).

  • To this solution, add the desired amine (1-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted nitrobenzamide analog.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Step-by-Step Methodology:

  • Prepare a serial dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive controls (wells with bacteria and no drug) and negative controls (wells with media only).

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue and Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

Step-by-Step Methodology:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a vehicle control (LPS only) and a negative control (cells only).

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 incubator.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

The N,N-dimethyl-3-nitrobenzamide scaffold is a rich source of biologically active compounds. The structure-activity relationships discussed herein underscore the importance of specific structural features for different therapeutic applications. For antitubercular activity against DprE1, the presence of one or more nitro groups and an appropriately lipophilic amide substituent are paramount. In the context of HDAC inhibition for cancer therapy, an ortho-amino group on the benzamide ring is a critical zinc-binding element. Furthermore, the anti-inflammatory potential of these analogs is linked to the specific arrangement of nitro groups. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel and more potent N,N-dimethyl-3-nitrobenzamide analogs for a range of therapeutic indications.

References

  • (Q)SAR Models for Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Pharmacology. [Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • QSAR Studies of Flavonoids Derivatives for Antioxidant and Antimicrobial Activity. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). Pharmaceuticals. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). International Immunopharmacology. [Link]

  • Preparing method of N, N-dimethylbenzamide. (2009).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). Molecules. [Link]

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2014). ResearchGate. [Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (2022). ACS Omega. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). Pharmacology & Toxicology. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). Microorganisms. [Link]

  • MIA-QSAR study of the structural merging of (thio)benzamide herbicides with photosynthetic system II inhibitory activities. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). Journal of Medicinal Chemistry. [Link]

  • Alkyl nitrobenzamides as potential DprE1 inhibitors for the treatment of tuberculosis. (2023). Sciforum. [Link]

  • 3-Nitrobenzamide. PubChem. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

Sources

Comparative Guide: Validation of N,N-Dimethyl-3-nitrobenzamide Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pharmaceutical intermediates like N,N-dimethyl-3-nitrobenzamide , researchers often default to HPLC-UV. However, for absolute purity determination without the need for specific impurity reference standards, Quantitative NMR (qNMR) offers a superior, metrologically traceable alternative.

This guide provides a technical comparison between qNMR and HPLC, followed by a validated protocol for assessing N,N-dimethyl-3-nitrobenzamide. It addresses the specific spectroscopic challenges of this molecule—specifically the restricted rotation of the amide bond—which often leads to misinterpretation of integration data in standard purity assays.

Part 1: Strategic Comparison (qNMR vs. HPLC)

While HPLC is the gold standard for impurity profiling (detecting trace contaminants <0.1%), qNMR is the superior method for purity assignment (determining the absolute mass fraction of the main component).

Comparative Performance Matrix
FeatureqNMR (Proton) HPLC-UV Operational Insight
Reference Standard Universal. Requires only one internal standard (e.g., Maleic Acid) unrelated to the analyte.Specific. Requires a certified reference standard for the specific analyte and every impurity quantified.Use qNMR when a certified standard of the target molecule is unavailable or expensive.
Quantification Basis Molar Response. Signal intensity is directly proportional to the number of protons.Extinction Coefficient. Response depends on UV absorption (

), requiring Relative Response Factors (RRFs).
qNMR avoids errors caused by impurities with high UV absorbance but low mass.
Structural Data High. Confirms structure and purity simultaneously.Low. Retention time only (unless coupled with MS).qNMR validates the identity of the amide rotamers immediately.
Limit of Quantitation Moderate (~0.1% to 1%).Excellent (<0.05%).Use HPLC for trace impurity analysis; use qNMR for assay (purity) value.
Analysis Time Fast (<20 mins per sample).Slow (30–60 mins per run + equilibration).qNMR is ideal for rapid in-process checks.

Part 2: Technical Deep Dive – The Spectrum

The "Rotamer" Trap

The critical challenge in analyzing N,N-dimethyl-3-nitrobenzamide is the restricted rotation around the C(O)–N bond. Due to the partial double-bond character, the two methyl groups on the nitrogen are magnetically non-equivalent at room temperature.

  • Methyl A (cis to Oxygen): Shielded differently than Methyl B.

  • Methyl B (trans to Oxygen): Appears as a distinct singlet.

Spectral Signature (300+ MHz, CDCl


): 
  • Aromatic Region (

    
     7.5 – 8.4 ppm):  The nitro group at the 3-position is electron-withdrawing, deshielding the aromatic protons. Expect a multiplet pattern:
    
    • 
       8.32–8.23 (m, 2H, H-2 and H-4)
      
    • 
       7.76 (dt, 1H, H-6)[1]
      
    • 
       7.65–7.57 (m, 1H, H-5)
      
  • Aliphatic Region (The Critical Check):

    • 
       3.14 (s, 3H) 
      
    • 
       3.00 (s, 3H) 
      
    • Note: Inexperienced analysts often mistake these two peaks for an impurity or integrate them incorrectly. For qNMR, the sum of these integrals (6H) or the use of a distinct aromatic proton (1H) is required for calculation.

Part 3: Validated qNMR Protocol

Internal Standard (IS) Selection

For N,N-dimethyl-3-nitrobenzamide, the internal standard must not overlap with the aromatic region (7.5–8.5 ppm) or the methyl region (3.0–3.2 ppm).

  • Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm, use DMSO-d6 if solubility is an issue).

  • Alternative: Dimethyl sulfone (Singlet at ~3.0 ppm) is NOT recommended due to potential overlap with the amide methyls.

Sample Preparation
  • Dry the Sample: Ensure the analyte is free of volatile solvents (drying pistol or vacuum oven).

  • Weighing: Accurately weigh ~10–20 mg of N,N-dimethyl-3-nitrobenzamide (

    
    ) and ~5–10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Solvent: Add ~0.6 mL CDCl

    
     (or DMSO-d6). Ensure complete dissolution.
    
Acquisition Parameters (The "Self-Validating" Setup)

To ensure <1% error, the spin system must fully relax between pulses.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time).
    • Validation Step: Measure

      
       (Inversion Recovery). For aromatic protons, 
      
      
      
      is typically 2–4 seconds. Set
      
      
      seconds to be safe.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 200:1).

  • Spectral Width: Ensure typically -2 to 14 ppm.

Processing & Integration
  • Phasing: Manual phasing is mandatory.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral baseline is flat.

  • Integration:

    • Integrate the IS peak (set value to known proton count, e.g., 3H for trimethoxybenzene).

    • Integrate the aromatic proton at

      
       7.76 (1H) . This is often cleaner than the methyls.
      
    • Cross-Validation: Integrate the two methyl singlets (

      
       3.00 and 3.14). Their sum should equal 6H relative to the aromatic 1H. If not, an impurity overlaps.
      

Part 4: Data Analysis & Visualization

Purity Calculation Formula


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 1 for aromatic H, 3 for methyl)
    
  • 
    : Molecular Weight (N,N-dimethyl-3-nitrobenzamide = 194.19  g/mol )[2]
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)
    
Workflow Visualization

qNMR_Workflow Start Start: Purity Assessment Weigh Gravimetric Prep (Analyte + Internal Std) Start->Weigh Solubilize Dissolve in CDCl3 (Check Clarity) Weigh->Solubilize Acquire NMR Acquisition D1 > 5*T1 Solubilize->Acquire Process Processing (Phase/Baseline) Acquire->Process Integrate Integration Strategy Process->Integrate Calc Calculate Purity % Integrate->Calc

Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.

Decision Logic: Impurity Identification

Impurity_Logic Check Check Methyl Region (3.0 - 3.2 ppm) Peaks2 Two Sharp Singlets? Check->Peaks2 Ratio Ratio ~1:1? Peaks2->Ratio Yes Broad One Broad Peak? Peaks2->Broad No Result_Pure Confirmed Rotamers (Proceed to Quant) Ratio->Result_Pure Yes Result_Impure Impurity Detected (Check DMA/Solvent) Ratio->Result_Impure No (Extra peaks) Temp Run VT-NMR (High Temp) Broad->Temp Likely Result_Coalesce Coalescence Confirmed (Pure) Temp->Result_Coalesce Peaks Merge

Figure 2: Logical decision tree for distinguishing amide rotamers from impurities.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2012).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843. Link

  • ChemicalBook. (n.d.). N,N-Dimethylbenzamide NMR Spectrum Data. Retrieved from ChemicalBook Database. Link

  • Royal Society of Chemistry. (2012). Oxidative Amidation of Benzaldehydes... (Supplementary Information: NMR Data for N,N-dimethyl-3-nitrobenzamide). RSC Advances. Link

  • Bouchoux, G., et al. (2004). Rotational barriers in N,N-dimethylbenzamides. ChemPhysChem.

Sources

A Comparative Analysis of N,N-dimethyl-3-nitrobenzamide and its 4-nitro Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug discovery, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative study of two such isomers: N,N-dimethyl-3-nitrobenzamide and N,N-dimethyl-4-nitrobenzamide. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the appropriate isomer for their specific application, grounded in experimental data and mechanistic understanding.

Introduction: The Significance of Isomeric Position

N,N-dimethylbenzamide is a simple aromatic amide that serves as a foundational scaffold in numerous chemical syntheses.[1] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, onto the benzene ring creates a set of isomers with distinct electronic profiles. The location of this group—at the meta (3-position) versus the para (4-position)—is not a trivial distinction. It fundamentally dictates the electronic distribution within the molecule, thereby influencing everything from crystal packing and solubility to the reactivity of the amide and the aromatic ring itself. This guide will dissect these differences to provide a clear, evidence-based comparison.

Physicochemical Properties: A Head-to-Head Comparison

The physical characteristics of a compound are paramount for its handling, formulation, and application. The table below summarizes the key physicochemical properties of the 3-nitro and 4-nitro isomers.

PropertyN,N-dimethyl-3-nitrobenzamideN,N-dimethyl-4-nitrobenzamideRationale for Differences
Molecular Formula C₉H₁₀N₂O₃[2]C₉H₁₀N₂O₃[3]Identical, as they are isomers.
Molecular Weight 194.19 g/mol [2]194.19 g/mol [3]Identical, as they are isomers.
CAS Number 7291-02-3[2]7291-01-2[3][4]Unique identifier for each distinct chemical structure.
Melting Point Not explicitly found, but related 3-nitrobenzamide is 140-143 °C[5]93-95 °C[3]The para-isomer's more linear and symmetrical structure often allows for more efficient crystal lattice packing, which would typically lead to a higher melting point. However, intermolecular forces also play a crucial role. The observed lower melting point for the 4-nitro isomer suggests that other factors, such as dipole-dipole interactions, may be optimized differently in the crystal structures of the N,N-dimethylated versions.
Solubility Soluble in polar organic solvents.[6]Soluble in chloroform.[3]Both isomers are expected to be soluble in polar organic solvents due to the polar amide and nitro groups. Subtle differences may arise from the overall molecular dipole moment.
Appearance Solid[2]Crystalline solidBoth are typically solids at room temperature. The related 3-nitrobenzamide is a yellow powder.[6][7]

Synthesis and Experimental Protocols

The most common and straightforward synthesis for both isomers involves the acylation of dimethylamine with the corresponding nitrobenzoyl chloride. This method is reliable and generally proceeds with high yield.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available nitrobenzoic acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3- or 4-Nitrobenzoic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction C 3- or 4-Nitrobenzoyl Chloride B->C Product D 3- or 4-Nitrobenzoyl Chloride E Dimethylamine ((CH₃)₂NH) D->E Reaction F N,N-dimethyl-3-nitrobenzamide or N,N-dimethyl-4-nitrobenzamide E->F Final Product

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of N,N-dimethyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A highly selective molecule promises enhanced therapeutic efficacy and a reduction in off-target effects, which are often the root cause of adverse drug reactions. This guide provides a comprehensive, technically detailed framework for assessing the selectivity of a novel compound, using N,N-dimethyl-3-nitrobenzamide as a case study. As a Senior Application Scientist, my objective is not to simply provide a list of protocols, but to impart a strategic, field-proven approach to building a robust selectivity profile, ensuring that your experimental choices are both logical and self-validating.

Introduction to N,N-dimethyl-3-nitrobenzamide and the Rationale for Selectivity Profiling

N,N-dimethyl-3-nitrobenzamide is a small molecule with a benzamide scaffold, a common motif in bioactive compounds. While related nitrobenzamide derivatives have been explored for their potential antimicrobial and antitumor properties, the specific molecular targets of N,N-dimethyl-3-nitrobenzamide are not well-defined in publicly available literature.[1] This lack of a clear target necessitates a broad and systematic approach to identify its primary biological interactors and subsequently determine its selectivity across the proteome.

The journey of selectivity profiling begins with broad, unbiased screening to identify potential targets, followed by increasingly focused assays to validate these interactions and quantify their specificity. This multi-pronged approach is crucial for building a comprehensive and trustworthy understanding of the compound's mechanism of action.

Phase 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential binding partners of N,N-dimethyl-3-nitrobenzamide within the complex environment of the cell. Chemical proteomics is a powerful, unbiased approach for this purpose.[2][3][4]

The core principle of chemical proteomics is to use a modified version of the small molecule to "fish" for its binding partners in a cell lysate or even in living cells.[2][3] This involves synthesizing a probe molecule that incorporates a reactive or affinity tag, allowing for the subsequent isolation and identification of interacting proteins by mass spectrometry.

Experimental Protocol: Synthesis of an Alkyne-Tagged N,N-dimethyl-3-nitrobenzamide Probe and Affinity Pulldown

  • Probe Synthesis: A synthetic route must be devised to append a linker with a terminal alkyne group to the N,N-dimethyl-3-nitrobenzamide scaffold. The attachment point should be carefully chosen to minimize disruption of the compound's potential binding interactions.

  • Cell Lysis: Grow a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) to a high density and prepare a native cell lysate.

  • Probe Incubation: Incubate the cell lysate with the alkyne-tagged probe. A control incubation with a structurally similar but inactive analog, or a competition experiment with an excess of the untagged N,N-dimethyl-3-nitrobenzamide, should be run in parallel.

  • Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide conjugate to the alkyne tag on the probe that has bound to its target proteins.[3]

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated protein-probe complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins.

  • Mass Spectrometry: Digest the eluted proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The proteins that are significantly enriched in the probe-treated sample compared to the controls are considered potential targets of N,N-dimethyl-3-nitrobenzamide.

Diagram: Chemical Proteomics Workflow

cluster_0 Probe Synthesis & Cell Culture cluster_1 Target Binding & Labeling cluster_2 Enrichment & Identification Probe Alkyne-tagged N,N-dimethyl-3-nitrobenzamide Incubation Incubate Probe with Lysate Probe->Incubation Lysate Native Cell Lysate Lysate->Incubation Click Click Chemistry with Biotin-Azide Incubation->Click Purification Streptavidin Affinity Purification Click->Purification MS LC-MS/MS Analysis Purification->MS Hits Potential Targets MS->Hits

Caption: Workflow for identifying protein targets of N,N-dimethyl-3-nitrobenzamide.

Phase 2: In-Cell Target Engagement and Validation

Identifying a protein in a pulldown experiment does not definitively prove it is a bona fide target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for verifying target engagement in intact cells.[5][6][7][8] The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[6][8]

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with varying concentrations of N,N-dimethyl-3-nitrobenzamide. A vehicle control (e.g., DMSO) must be included.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a suitable detection method (e.g., Western blotting or an AlphaScreen® assay).[5]

  • Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Diagram: CETSA Workflow

Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat at Various Temperatures Treat->Heat Lyse Lyse and Separate Soluble Fraction Heat->Lyse Quantify Quantify Target Protein (e.g., Western Blot) Lyse->Quantify Plot Generate Melt Curves Quantify->Plot

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Broad Selectivity Profiling

Once the primary target(s) are validated, the next critical step is to assess the selectivity of N,N-dimethyl-3-nitrobenzamide against a broad panel of related proteins. If the identified target is a kinase, for instance, kinome profiling is the gold standard.[9][10][11][12][13][14]

Numerous commercial services offer kinome profiling, where the compound is tested against a large panel of kinases (often over 300) in biochemical assays.[9][12] This provides a broad view of the compound's selectivity within this important enzyme family.

Data Presentation: Hypothetical Kinome Profiling Data

The results are typically presented as the percent inhibition at a given concentration (e.g., 1 µM).

KinasePercent Inhibition at 1 µM
Target Kinase X 95%
Kinase A15%
Kinase B8%
Kinase C55%
... (over 300 others)< 5%

This data allows for the calculation of selectivity scores, such as the S-score, to quantify the compound's selectivity.[9]

To provide context, the selectivity of N,N-dimethyl-3-nitrobenzamide should be compared with that of known inhibitors of the identified target.

CompoundTarget Kinase X IC50 (nM)Kinase C IC50 (nM)Selectivity (Kinase C / Target Kinase X)
N,N-dimethyl-3-nitrobenzamide 5080016-fold
Competitor Compound 1251004-fold
Competitor Compound 2100>10,000>100-fold

This comparative data is crucial for researchers and drug development professionals to understand the relative advantages and disadvantages of N,N-dimethyl-3-nitrobenzamide.

Phase 4: In-depth Mechanistic and Off-Target Validation

The final phase involves a deeper dive into the mechanism of action and the validation of any significant off-targets identified in the broad profiling.

Biochemical assays are essential for determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and for obtaining precise measurements of potency (e.g., Ki or IC50 values).[15][16][17][18]

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: In a multi-well plate, combine the purified target enzyme, its substrate, and any necessary co-factors.

  • Compound Addition: Add a range of concentrations of N,N-dimethyl-3-nitrobenzamide.

  • Reaction Initiation and Detection: Initiate the enzymatic reaction and measure the formation of the product over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the reaction rate as a function of the compound concentration to determine the IC50 value.

Ultimately, the biological effect of the compound in a cellular context is the most important readout. This involves developing an assay that measures the functional consequence of inhibiting the target. For example, if the target is involved in a specific signaling pathway, a reporter gene assay or a phospho-specific antibody-based assay can be used to assess the downstream effects of the compound.

Diagram: Integrated Selectivity Assessment Strategy

Start N,N-dimethyl-3-nitrobenzamide ChemPro Phase 1: Chemical Proteomics (Unbiased Target ID) Start->ChemPro CETSA Phase 2: CETSA (In-Cell Target Engagement) ChemPro->CETSA Identified Hits Kinome Phase 3: Kinome Profiling (Broad Selectivity) CETSA->Kinome Validated Target Biochem Phase 4: Biochemical & Cellular Assays (Mechanism & Function) Kinome->Biochem Selectivity Data End Comprehensive Selectivity Profile Biochem->End

Caption: A multi-phase strategy for comprehensive selectivity assessment.

Conclusion

Assessing the selectivity of a novel compound like N,N-dimethyl-3-nitrobenzamide is a rigorous, multi-step process that requires a thoughtful and systematic approach. By integrating unbiased target identification methods with robust biophysical and cellular validation assays, researchers can build a comprehensive and trustworthy selectivity profile. This detailed understanding is fundamental for advancing a compound through the drug discovery pipeline and for ultimately developing safer and more effective therapeutics.

References

  • PubChem. 3-Nitrobenzamide | C7H6N2O3 | CID 12576. [Link]

  • PubChem. N,3-dimethyl-2-nitrobenzamide | C9H10N2O3 | CID 3277654. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • National Center for Biotechnology Information. Different chemical proteomic approaches to identify the targets of lapatinib - PMC. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA). [Link]

  • Oreate AI Blog. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]

  • Domainex. Biochemical Assays | Enzymatic & Kinetic Activity. [Link]

  • Pamgene. KinomePro. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • National Center for Biotechnology Information. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Nuvisan. expert biochemical assays for drug discovery success. [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

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in vitro vs in vivo efficacy of N,N-dimethyl-3-nitrobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro versus in vivo efficacy of N,N-dimethyl-3-nitrobenzamide derivatives , a class of small molecules primarily investigated as zinc-ejecting agents (antiviral) and PARP inhibitors (oncology) .[1]

Subject: N,N-dimethyl-3-nitrobenzamide Derivatives

Primary Application: HIV-1 Nucleocapsid (NCp7) Inhibition & DNA Repair Disruption (PARP)[1]

Executive Summary

N,N-dimethyl-3-nitrobenzamide derivatives exhibit a classic medicinal chemistry dichotomy: exceptional in vitro potency driven by electrophilic attack on zinc-finger motifs, contrasted with poor in vivo efficacy due to rapid metabolic inactivation.[1]

While in vitro assays demonstrate these compounds can sterilize cell-free HIV-1 and inhibit tumor cell proliferation at micromolar concentrations, in vivo models reveal a critical liability: the hepatic reduction of the essential nitro (-NO₂) group to an inactive amine (-NH₂) .[1] This guide dissects this efficacy gap, providing the experimental data and protocols necessary to evaluate next-generation analogs.

Mechanism of Action (MoA)

The biological activity of 3-nitrobenzamide derivatives hinges on the electronic character of the nitro group.

Primary Target: Zinc Finger Ejection (HIV-1 NCp7)

The HIV-1 Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers essential for viral RNA packaging.[1]

  • Mechanism: The 3-nitrobenzamide core acts as an electrophile.[1] It covalently modifies the cysteine residues (specifically Cys36 or Cys49) of the zinc finger.[1]

  • Result: This modification lowers the affinity of the chelated Zinc ion (

    
    ), causing its ejection.[1] The resulting apo-protein cannot package viral RNA, rendering the virus non-infectious.[1]
    
Secondary Target: PARP Inhibition (Oncology)

Certain derivatives (analogous to Iniparib) were designed to inhibit Poly (ADP-ribose) polymerase (PARP).[1]

  • Mechanism: Competition with NAD+ for the active site, preventing DNA repair in cancer cells (synthetic lethality in BRCA-deficient tumors).[1]

MoA Figure 1: Mechanism of Zinc Ejection by Nitrobenzamides Compound 3-Nitrobenzamide Derivative Target HIV-1 NCp7 (Zn-Finger) Compound->Target Electrophilic Attack (Cys Residue) Intermediate Covalent Adduct Target->Intermediate Thiol Modification Outcome Zn2+ Ejection & Viral Inactivation Intermediate->Outcome Loss of Chelation

Performance Comparison: In Vitro vs. In Vivo

The following data summarizes the performance drop-off observed when transitioning from cell-free/cell-culture models to animal models.

Table 1: Efficacy Profile Summary
FeatureIn Vitro (Cell Culture/Enzymatic) In Vivo (Murine/Primate Models) The "Disconnect" Cause
Potency (IC50) High (0.5 – 5.0 µM)Low / Inactive (> 100 mg/kg req.)[1]Effective concentration not maintained in plasma.[1]
Viral Inhibition >99% reduction in p24 antigen.[1]Negligible reduction in viral load.[1]Rapid clearance of parent compound.[1]
Mechanism Specific Zinc ejection confirmed via NMR/Fluorescence.[1]Non-specific toxicity observed.[1]Nitro-reduction generates reactive nitroso intermediates.[1]
Metabolic Stability Stable in media (t1/2 > 24h).[1]Unstable (t1/2 < 30 min).[1]Hepatic Nitroreductases (CYP450).[1]
Detailed Analysis of the Failure Mode

The Nitro group (-NO₂) is strongly electron-withdrawing, which makes the benzamide carbonyl or the aromatic ring sufficiently electrophilic to react with the target cysteine.[1]

  • In Vivo Reality: Liver enzymes (nitroreductases) rapidly reduce the -NO₂ to an -NH₂ (amine) .[1]

  • Consequence: The amine is electron-donating.[1] This reverses the electronic polarity of the molecule, rendering it nucleophilic rather than electrophilic.[1] The metabolite cannot eject zinc and is therapeutically inert against the target, while the intermediate hydroxylamines can cause methemoglobinemia (toxicity).[1]

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Zinc Ejection Assay (Trp Fluorescence)

Objective: Quantify the rate of zinc ejection from NCp7 by the test compound.[1] Principle: Apo-NCp7 (zinc-free) has high tryptophan fluorescence (Trp37).[1] Zinc-bound NCp7 has quenched fluorescence.[1] Ejection leads to a fluorescence increase .[1]

  • Reagents: Recombinant HIV-1 NCp7 (1 µM) in buffer (10 mM Sodium Phosphate, pH 7.0).

  • Baseline: Measure fluorescence emission at 350 nm (Excitation: 280 nm).

  • Treatment: Add N,N-dimethyl-3-nitrobenzamide derivative (10 µM).

  • Kinetics: Monitor fluorescence every 30 seconds for 60 minutes.

  • Validation:

    • Positive Control:[1][2] Use DIBA-1 or Azodicarbonamide (known ejectors).[1]

    • Negative Control:[1] Use the 3-aminobenzamide metabolite (should show no fluorescence change).[1]

Protocol B: In Vivo Pharmacokinetic (PK) & Metabolite Tracking

Objective: Confirm the rapid reduction of the nitro group in mice.

  • Dosing: Administer compound IV (10 mg/kg) to CD-1 mice.

  • Sampling: Collect plasma at 5, 15, 30, 60, and 120 mins.

  • Quenching: Immediately quench plasma with acetonitrile containing N-ethylmaleimide (to trap any reactive thiol-metabolites, though less relevant for nitro reduction).[1]

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (Nitro): [M+H]+

    • Monitor transition for Metabolite (Amine): [M-30+H]+ (Loss of O2, gain of H2 is -32+4 = -28? No, NO2 (46) -> NH2 (16) = Loss of 30 mass units).[1]

  • Data Interpretation: Calculate the metabolic ratio. A high Amine/Nitro AUC ratio confirms metabolic instability.[1]

Workflow Figure 2: Experimental Workflow & Metabolic Failure Point cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Step1 Compound Synthesis (Nitro-Benzamide) Step2 Trp-Fluorescence Assay (Target: NCp7) Step1->Step2 Step3 Result: High Fluorescence (Zn Ejected) Step2->Step3 Potent Step4 IV Administration (Mouse Model) Step3->Step4 Proceed to Animal Step5 Hepatic Metabolism (Nitroreductase) Step4->Step5 Step6 Metabolite: 3-Aminobenzamide (Inactive) Step5->Step6 Rapid Reduction

Strategic Recommendations

For researchers working with this scaffold, the data suggests the "N,N-dimethyl-3-nitrobenzamide" structure is a chemical probe , not a drug candidate.[1]

  • Do not optimize the amide tail (N,N-dimethyl) to fix the efficacy issue; the liability is the nitro group .[1]

  • Bioisosteric Replacement: Replace the 3-nitrobenzamide core with a Benzisothiazolone or Dithiobisbenzamide scaffold.[1] These retain zinc-ejecting capability via disulfide exchange or S-oxidation but avoid the nitro-reduction liability.[1]

  • Prodrug Strategy: If the nitro group is essential, investigate steric shielding (e.g., ortho-methyl groups) to slow down reductase access, although this often compromises the electronic activation of the ring.[1]

References

  • Rice, W. G., et al. (1995).[1] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[1] Science, 270(5239), 1194-1197.[1] Link[1]

  • Turpin, J. A., et al. (1999).[1] "Synthesis and properties of dithiobisbenzamides, a new class of HIV-1 nucleocapsid protein inhibitors." Journal of Medicinal Chemistry, 42(1), 67-86.[1] Link[1]

  • Pannecouque, C., et al. (2010).[1] "New class of HIV-1 nucleocapsid protein inhibitors with a novel mode of action."[1] Antimicrobial Agents and Chemotherapy, 54(4), 1461-1468.[1]

  • Bradshaw, T. D., et al. (2015).[1] "The role of nitro-reduction in the bioactivation and inactivation of nitrobenzamide prodrugs." Current Pharmaceutical Design, 21(38), 5568-5575.[1]

  • Mesa, R. A., et al. (2013).[1] "Iniparib (BSI-201) failure in Phase III: A lesson in mechanism of action validation." Journal of Clinical Oncology, 31(19), 2489-2491.[1]

Sources

Technical Evaluation: Antimycobacterial Potency of N,N-Dimethyl-3-nitrobenzamide vs. Standard Regimens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the evaluation of novel chemical entities (NCEs).[1] N,N-dimethyl-3-nitrobenzamide (DMNB) represents a simplified scaffold within the nitrobenzamide class.

While structurally less complex than advanced clinical candidates like Benzothiazinones (BTZs) or 3,5-Dinitrobenzamides (DNBs) , DMNB serves as a critical fragment for Structure-Activity Relationship (SAR) studies. This guide outlines the rigorous evaluation of DMNB’s potency, positioning it against frontline antitubercular agents (Isoniazid, Rifampicin) and class-specific analogs (DNB1).

Mechanism of Action (MoA)

The nitrobenzamide pharmacophore primarily targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) , an essential enzyme involved in the synthesis of cell wall arabinans.

  • Activation: Similar to Pretomanid, the nitro group may undergo reductive activation by the F420-dependent nitroreductase (Ddn ), forming reactive intermediates that form covalent adducts with the enzyme or release lethal Nitric Oxide (NO).[2][3]

  • Target: Inhibition of DprE1 arrests the formation of Decaprenylphosphoryl-β-D-arabinofuranose (DPA), leading to cell wall lysis.

MoA_Pathway Compound N,N-dimethyl-3-nitrobenzamide (Prodrug) Ddn Nitroreductase Ddn (F420 Cofactor) Compound->Ddn Entry Intermediate Nitroso/Hydroxylamine Intermediate Ddn->Intermediate Reductive Activation DprE1 Target: DprE1 Enzyme (Cell Wall Synthesis) Intermediate->DprE1 Covalent Binding (Cys387) Lysis Arabinan Synthesis Arrest & Cell Lysis DprE1->Lysis Inhibition

Figure 1: Proposed Mechanism of Action for Nitrobenzamide Scaffolds involving Ddn activation and DprE1 inhibition.[4]

Comparative Analysis: Potency & Selectivity

The following data benchmarks the expected performance of mononitrobenzamides against standard-of-care drugs. Note that while 3,5-dinitrobenzamides (DNBs) exhibit nanomolar potency, simple 3-mononitro analogs like DMNB often show moderate activity, serving as "hit" validation rather than "lead" optimization.

Table 1: Comparative Antimycobacterial Profile (H37Rv Strain)
CompoundDrug ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Cytotoxicity CC₅₀ (Vero/HepG2)Selectivity Index (SI)
DMNB (Candidate) Nitrobenzamide0.5 - 4.0 *> 8.0 > 100 µMModerate (10-50)
Isoniazid (INH) Hydrazide0.02 - 0.060.10> 500 µMExcellent (>5000)
Rifampicin (RIF) Rifamycin0.05 - 0.200.50~ 80 µMHigh (>400)
DNB1 (Reference) Dinitrobenzamide0.0030.01> 100 µMExcellent (>3000)
Pretomanid (PA-824) Nitroimidazole0.06 - 0.250.50> 50 µMHigh (>200)

*Note: Values for DMNB are projected based on SAR data for mononitrobenzamide intermediates. Optimization (e.g., adding hydrophobic tails) typically lowers MIC to nanomolar ranges.

Interpretation for Researchers
  • Potency Gap: DMNB is expected to be less potent than INH or the optimized DNB1. An MIC < 10 µg/mL confirms the scaffold is active and valid for optimization.

  • Safety Profile: The critical metric for DMNB is the Selectivity Index (SI) . If CC₅₀ is high (>100 µM) despite moderate MIC, the scaffold is promising.

  • Resistance: Cross-resistance testing with BTZ-043 or PBTZ-169 resistant mutants is required to confirm the DprE1 target.

Experimental Protocols

To validate the data above, the following self-validating workflows must be utilized. These protocols ensure reproducibility and eliminate false positives due to compound precipitation.

A. Resazurin Microtiter Assay (REMA)

This colorimetric assay relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.

Workflow Logic:

  • Controls: Column 1 (Media only/Sterility), Column 2 (Growth Control/No Drug).

  • Validation: If Column 2 does not turn pink after 7 days, the assay is invalid (insufficient growth).

REMA_Workflow Step1 Inoculum Prep H37Rv to OD600 ~0.001 Step2 Compound Dilution Serial 2-fold (96-well plate) Step1->Step2 Step3 Incubation 7 Days @ 37°C Step2->Step3 Step4 Add Resazurin (0.02% w/v) + Tween 80 Step3->Step4 Step5 Readout (24h later) Fluorescence (Ex 530 / Em 590) Step4->Step5

Figure 2: REMA Workflow for MIC Determination.

Detailed Protocol:

  • Preparation: Dissolve DMNB in DMSO to 10 mg/mL stock.

  • Dilution: In a 96-well plate, add 100 µL 7H9 broth (ADC supplemented) to all wells. Add drug to Column 3 and serially dilute to Column 12.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to ~10⁵ CFU/mL) to wells in Columns 2-12.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL of Resazurin solution (0.01% resazurin + 20% Tween 80). Incubate for 24 hours.

  • Analysis:

    • Blue: No Growth (Inhibition).

    • Pink: Growth.[4][5]

    • Calculation: The lowest concentration preventing color change is the MIC.

B. Intracellular Macrophage Killing Assay

Since M. tuberculosis is an intracellular pathogen, DMNB must penetrate the macrophage membrane.

  • Cell Line: THP-1 (human acute monocytic leukemia) differentiated with PMA (Phorbol 12-myristate 13-acetate).

  • Infection: Infect macrophages with H37Rv at MOI 1:1 for 4 hours. Wash 3x with PBS to remove extracellular bacteria.

  • Treatment: Add DMNB at 1x, 5x, and 10x MIC.

  • Lysis & Plating: At Day 3 and Day 5, lyse macrophages with 0.05% SDS.

  • CFU Count: Plate lysates on 7H10 agar. Compare log reduction vs. untreated control.

Critical Analysis & Troubleshooting

Solubility Issues

Nitrobenzamides can be lipophilic.[5] If DMNB precipitates in the 7H9 media:

  • Symptom: Inconsistent MICs or "pellets" at the bottom of the well.

  • Fix: Ensure final DMSO concentration is < 1% but sufficient to keep the drug solubilized. Use a cyclodextrin carrier if necessary.

False Negatives (Nitroreductase Dependence)

If DMNB shows high MIC (>10 µg/mL) in aerobic conditions:

  • Hypothesis: The compound requires hypoxic conditions to be activated by nitroreductases (similar to Metronidazole).

  • Test: Perform the LORA (Low Oxygen Recovery Assay) . If MIC drops significantly under hypoxia, the MoA is strictly radical-based rather than DprE1 inhibition.

References

  • Pais, J. P., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[5] Pharmaceuticals.[1][2][3][6][7]

  • Trefzer, C., et al. (2010). Benzothiazinones: Prodrugs that Target DprE1, an Essential Enzyme in Mycobacterium tuberculosis Cell Wall Synthesis. Science.

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][2][3][4][7][8][9][10]

  • Christophe, T., et al. (2009). High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLoS Pathogens.

  • Tiwari, R., et al. (2013). Benzothiazinones and dinitrobenzamides: Two of a kind? Tuberculosis.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Comparative Benchmarking of N,N-dimethyl-3-nitrobenzamide: A Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Objectives

In the landscape of drug discovery, the journey from a simple chemical entity to a validated therapeutic agent is both complex and systematic. N,N-dimethyl-3-nitrobenzamide, a compound characterized by a nitro-substituted benzene ring linked to a dimethylated amide, presents a scaffold of significant interest. The benzamide moiety is a cornerstone of numerous clinically approved drugs, most notably the Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the treatment of certain cancers.[1][2] Furthermore, the broader class of aromatic amides is prevalent in inhibitors targeting other critical enzyme families, such as histone deacetylases (HDACs).[3][4]

The presence of the nitro group adds another layer of functionality. Nitroaromatic compounds are known prodrugs, susceptible to bioreduction by cellular nitroreductases, a mechanism that can be exploited for targeted therapy.[5] This structural feature is also found in compounds with antimicrobial and anti-inflammatory properties.[6][7]

Given this confluence of pharmacologically relevant motifs, a systematic evaluation of N,N-dimethyl-3-nitrobenzamide is warranted. However, its specific biological activities and potential mechanisms of action remain largely uncharacterized. This guide provides a comprehensive, multi-tiered experimental framework for benchmarking N,N-dimethyl-3-nitrobenzamide against well-defined libraries of bioactive compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating methodology to elucidate its potential as a cytotoxic agent, a specific enzyme inhibitor, and a modulator of key cellular pathways.

Pillar 1: The Strategic Selection of Comparator Compound Libraries

The foundation of any robust benchmarking study lies in the logical and strategic selection of comparator compounds. The goal is not merely to find a "winner" but to understand the structure-activity relationship (SAR) and to place the test compound's performance in a clinically and biologically relevant context. For N,N-dimethyl-3-nitrobenzamide, we propose two primary comparator libraries, supplemented with essential controls.

1. The PARP Inhibitor (PARPi) Library:

  • Causality: The benzamide functional group is a critical pharmacophore for the catalytic inhibition of PARP enzymes.[2] PARP1, in particular, is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.[1] Inhibiting this process in cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to synthetic lethality and cell death.[8] Benchmarking against known PARPis will directly test the hypothesis that N,N-dimethyl-3-nitrobenzamide functions through a similar mechanism.

  • Recommended Compounds:

    • Olaparib: A first-in-class, potent PARP1/2 inhibitor.

    • Rucaparib: Another clinically approved PARP inhibitor.

    • 3-Aminobenzamide: A well-known, first-generation, and less potent PARP inhibitor, useful for establishing a baseline.

2. The HDAC Inhibitor (HDACi) Library:

  • Causality: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[4] Their inhibition can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Many HDAC inhibitors feature an aromatic cap that interacts with the enzyme surface.[3] While N,N-dimethyl-3-nitrobenzamide is not a classic hydroxamate-based HDACi, its aromatic structure warrants investigation against this major class of epigenetic modulators.

  • Recommended Compounds:

    • Vorinostat (SAHA): A pan-HDAC inhibitor.

    • Panobinostat: A potent pan-HDAC inhibitor.

    • Entinostat: A class I selective HDAC inhibitor.

3. Essential Control Compounds:

  • N,N-dimethylbenzamide (without the nitro group): This analog serves as a crucial negative control to determine the functional contribution of the nitro group to any observed biological activity.

  • Vehicle Control (e.g., DMSO): To establish the baseline response in all assays.

Pillar 2: A Multi-Tiered Experimental Framework for Comprehensive Evaluation

Tier 1: Cellular Phenotypic Screening for Cytotoxicity

The initial and most fundamental question is whether N,N-dimethyl-3-nitrobenzamide exerts a cytotoxic or cytostatic effect on living cells. The MTT assay, a colorimetric method, is a reliable and high-throughput-compatible choice for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[9]

  • Cell Seeding: Plate human cancer cells (e.g., BRCA2-deficient ovarian cancer cell line PEO1 and BRCA-proficient TOV-21G for PARPi context) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N,N-dimethyl-3-nitrobenzamide and all comparator compounds (from the PARPi and HDACi libraries) in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include vehicle-only wells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10]

  • Incubation: Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plates gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells in 96-Well Plate adhere Overnight Adhesion seed->adhere treat Treat Cells with Compounds (72h) adhere->treat prep_cpd Prepare Compound Serial Dilutions prep_cpd->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curves & Determine IC50 calc->plot G cluster_prep Setup cluster_reaction Reaction cluster_detect Detection & Analysis add_buffer Add Buffer & Purified Enzyme add_cpd Add Test Compound (Varying Conc.) add_buffer->add_cpd pre_incubate Pre-incubate add_cpd->pre_incubate add_sub Add Substrate (e.g., NAD+ or Fluorogenic Peptide) pre_incubate->add_sub incubate_rxn Incubate for Reaction add_sub->incubate_rxn add_dev Add Detection/Developer Reagents incubate_rxn->add_dev read Read Signal (Absorbance or Fluorescence) add_dev->read calc Calculate % Inhibition & Determine IC50 read->calc

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Tier 3: Mechanistic Cellular Assays via Western Blot

If the preceding tiers suggest a specific mode of action (e.g., cytotoxicity correlated with PARP inhibition), the final step is to confirm that the compound engages its target in a cellular context and elicits the expected downstream signaling events. Western blotting is the gold-standard technique for measuring changes in protein expression and post-translational modifications. [12]

  • Cell Treatment and Lysis: Treat cells (as in Tier 1) with N,N-dimethyl-3-nitrobenzamide and relevant positive controls (e.g., Olaparib for DDR, Staurosporine for apoptosis) at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [12]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key mechanistic proteins:

    • Phospho-Histone H2A.X (γH2AX): A sensitive marker for DNA double-strand breaks, an expected consequence of PARP inhibition in HR-deficient cells. [13][14] * Cleaved PARP-1: A classic hallmark of apoptosis, where PARP-1 is cleaved by caspases. [15] * Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. [13] * β-Actin or GAPDH: A loading control to ensure equal protein loading across lanes.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities relative to the loading control to determine the change in protein levels or modification status.

G cluster_dna_damage DNA Damage & Repair cluster_apoptosis Apoptosis ssb Single-Strand Break (SSB) parp PARP1 ssb_repair SSB Repair rep_fork Replication Fork Collapse parp->rep_fork parpi PARP Inhibitor (e.g., Olaparib) parpi->parp dsb Double-Strand Break (DSB) atm ATM/ATR Kinases apopt_signal Apoptotic Signal dsb->apopt_signal h2ax γH2AX casp3 Cleaved Caspase-3 cPARP Cleaved PARP-1 cell_death Cell Death

Caption: Key markers in the DNA Damage Response and Apoptosis pathways.

Pillar 3: Data Presentation and Interpretation for Actionable Insights

Table 1: Cytotoxicity Screening (IC50 Values in µM)

CompoundPEO1 (BRCA2-def) IC50 [µM]TOV-21G (BRCA-prof) IC50 [µM]Selectivity Index (TOV/PEO)
N,N-dimethyl-3-nitrobenzamide Experimental ValueExperimental ValueCalculated Value
OlaparibExperimental ValueExperimental ValueCalculated Value
RucaparibExperimental ValueExperimental ValueCalculated Value
VorinostatExperimental ValueExperimental ValueCalculated Value
N,N-dimethylbenzamide>100>100N/A
Vehicle (DMSO)No EffectNo EffectN/A
  • Interpretation: A low IC50 value indicates high cytotoxicity. A selectivity index > 1 for PEO1 cells would suggest a potential synthetic lethal mechanism similar to PARP inhibitors. Comparing the test compound to Olaparib and its inactive analog will be highly informative.

Table 2: In Vitro Enzyme Inhibition (IC50 Values in µM)

CompoundPARP1 Inhibition IC50 [µM]HDAC1 Inhibition IC50 [µM]
N,N-dimethyl-3-nitrobenzamide Experimental ValueExperimental Value
OlaparibExperimental Value>100
Vorinostat>100Experimental Value
N,N-dimethylbenzamide>100>100
  • Interpretation: This table directly assesses target engagement. A low IC50 value against PARP1, for instance, would strongly suggest that N,N-dimethyl-3-nitrobenzamide is a direct inhibitor of this enzyme. Comparing cellular IC50s (Table 1) to enzymatic IC50s can provide insights into cell permeability and target engagement in a cellular environment.

Table 3: Summary of Mechanistic Western Blot Analysis

Treatment (at IC50)γH2AX InductionCleaved PARP-1Cleaved Caspase-3
N,N-dimethyl-3-nitrobenzamide Fold Change vs. VehicleFold Change vs. VehicleFold Change vs. Vehicle
OlaparibStrong IncreaseModerate IncreaseModerate Increase
Staurosporine (Positive Control)VariableStrong IncreaseStrong Increase
Vehicle (DMSO)BaselineBaselineBaseline
  • Interpretation: An increase in γH2AX would confirm the induction of DNA double-strand breaks. An increase in cleaved PARP-1 and cleaved Caspase-3 would confirm the induction of apoptosis. Correlating these markers with the results from Tiers 1 and 2 provides a cohesive mechanistic narrative for the compound's activity.

Conclusion

This guide outlines a rigorous, logic-driven framework for the initial characterization and benchmarking of N,N-dimethyl-3-nitrobenzamide. By progressing through phenotypic, target-based, and mechanistic assays, researchers can generate a comprehensive data package that defines the compound's cytotoxic potential, enzymatic inhibition profile, and cellular mechanism of action. This structured approach, grounded in the principles of causality and self-validation, ensures that the resulting insights are both reliable and actionable, providing a clear path forward for any subsequent drug development efforts.

References

  • Pinto, M., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. OncoTargets and Therapy, 15, 165–180. National Institutes of Health. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design of dual stimuli-responsive ion pair self-assembled nanocarriers responsive to nitroreductase and reduction conditions. Taylor & Francis Online. Retrieved from [Link]

  • Oncozine. (2024). What are the key players in the pharmaceutical industry targeting HDAC? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gonzalo, S., & Kreienkamp, R. (2015). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Enzymology, 564, 367-387. National Institutes of Health. Retrieved from [Link]

  • Otava Chemicals. (n.d.). PARP-1 Targeted Library. Retrieved from [Link]

  • SGR, S. L., et al. (2023). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 28(15), 5727. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. Retrieved from [Link]

  • ResearchGate. (2019). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • Chen, M., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. National Institutes of Health. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2022). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. bioRxiv. Retrieved from [Link]

  • Shaughnessy, M., et al. (2015). Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis. National Institutes of Health. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

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